CM-10-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H35NO5 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1 |
InChI Key |
VLVMPUBHMJVGPH-QKPAOTATSA-N |
Isomeric SMILES |
CCC(CC)(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O |
Canonical SMILES |
CCC(CC)(CCCCCCN1CC(C(C(C1CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to CM-10-18: A Selective ALDH1A Family Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CM-10-18, a potent and selective inhibitor of the aldehyde dehydrogenase 1A (ALDH1A) family of enzymes. This document details its chemical structure, biological activity, and the signaling pathways it modulates, with a focus on its potential as an anti-cancer agent.
Core Compound Details: this compound
This compound, also referred to as CM10, has been identified as a selective inhibitor of the ALDH1A family, which includes the isoforms ALDH1A1, ALDH1A2, and ALDH1A3. These enzymes play a crucial role in various physiological and pathological processes, including the biosynthesis of retinoic acid, detoxification of aldehydes, and the regulation of cancer stem cells.
Chemical Structure and Properties
The chemical identity of this compound is well-defined, providing a foundation for its study and potential modification.
| Property | Value |
| IUPAC Name | 2-(2-Propen-1-yl)-6-[[(1-propyl-1H-benzimidazol-2-yl)amino]methyl]phenol |
| Molecular Formula | C20H23N3O[1] |
| Molecular Weight | 321.42 g/mol [1][2] |
| CAS Number | 692269-09-3[1][2] |
| SMILES | CCCN1C(NCC2=C(O)C(CC=C)=CC=C2)=NC2=CC=CC=C12[3] |
| Appearance | Not explicitly stated in the provided results. |
| Solubility | Soluble in DMSO[1][2] |
Biological Activity and Quantitative Data
This compound exhibits potent and selective inhibitory activity against the ALDH1A family, leading to significant anti-cancer effects, particularly in the context of ovarian cancer.
Inhibitory Potency
The inhibitory activity of this compound has been quantified against the three main ALDH1A isoforms, demonstrating a preference for ALDH1A3 and ALDH1A2.
| Target Isoform | IC50 (nM) |
| ALDH1A1 | 1700[1][4] |
| ALDH1A2 | 740[1][4] |
| ALDH1A3 | 640[1][4] |
Anti-Cancer Effects
This compound has been shown to induce a specific form of programmed cell death known as necroptosis in cancer cells, particularly in cancer stem-like cells.
-
Induction of Necroptosis: this compound induces a necroptotic phenotype in ovarian cancer stem-like cells.[2][3]
-
Depletion of Cancer Stem Cells: The compound preferentially depletes CD133+ ovarian cancer stem cells in vitro.[2][3][4]
Signaling Pathways Modulated by this compound
The biological effects of this compound stem from its inhibition of ALDH1A, which in turn impacts several downstream signaling pathways critical for cancer cell survival and proliferation.
ALDH1A-Mediated Signaling
ALDH1A enzymes are involved in multiple signaling pathways. Their inhibition by this compound is expected to disrupt these pathways, contributing to its anti-cancer activity.
Caption: ALDH1A signaling pathways influenced by this compound.
Necroptosis Induction Pathway
A key mechanism of action for this compound is the induction of necroptosis. This programmed necrotic cell death pathway is typically activated when apoptosis is inhibited and involves a core signaling cascade.
Caption: Simplified necroptosis signaling pathway induced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings related to this compound.
Synthesis of this compound
ALDH Activity Assay (Spectrophotometric)
This protocol provides a general method for measuring ALDH activity by monitoring the reduction of NAD+ to NADH.
Materials:
-
Purified ALDH1A enzyme
-
NAD+ solution
-
Propionaldehyde (substrate)
-
Assay Buffer (e.g., 25 mM BES, pH 7.5)
-
This compound (or other inhibitor) dissolved in DMSO
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and the purified ALDH enzyme.
-
Add this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 2 minutes) at 25°C.
-
Initiate the reaction by adding the substrate, propionaldehyde.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
ALDEFLUOR™ Assay for Cellular ALDH Activity
This commercially available assay is widely used to identify and isolate cells with high ALDH activity using flow cytometry.
Materials:
-
ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ reagent, DEAB control, and assay buffer)
-
Single-cell suspension of interest
-
Flow cytometer
Procedure:
-
Resuspend the cells in the ALDEFLUOR™ assay buffer.
-
To the "test" sample, add the activated ALDEFLUOR™ reagent.
-
To the "control" sample, add the ALDH inhibitor DEAB, followed by the activated ALDEFLUOR™ reagent.
-
Incubate both samples at 37°C for 30-60 minutes to allow for the conversion of the substrate to its fluorescent product.
-
After incubation, wash the cells with the assay buffer.
-
Analyze the cells using a flow cytometer, detecting the fluorescent signal in the appropriate channel (typically FITC).
-
The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the DEAB "control" sample.
Necroptosis Assessment in Ovarian Cancer Cells
Several methods can be employed to confirm the induction of necroptosis by this compound.
1. Lactate Dehydrogenase (LDH) Release Assay:
-
Culture ovarian cancer cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit. An increase in LDH release indicates a loss of plasma membrane integrity, a hallmark of necrosis.
2. Propidium Iodide (PI) Staining and Flow Cytometry:
-
Treat ovarian cancer cells with this compound.
-
Harvest the cells and stain them with PI, a fluorescent dye that enters cells with compromised plasma membranes.
-
Analyze the cells by flow cytometry. An increase in the PI-positive cell population indicates an increase in necrotic cell death.
3. Western Blotting for Necroptosis Markers:
-
Treat ovarian cancer cells with this compound.
-
Lyse the cells and perform Western blot analysis to detect key proteins in the necroptosis pathway.
-
Probe for the phosphorylation of MLKL (pMLKL) and the levels of RIPK1 and RIPK3 to confirm the activation of the necrosome.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the roles of the ALDH1A enzyme family in cancer biology. Its ability to selectively inhibit these enzymes and induce necroptosis in cancer stem-like cells highlights a promising therapeutic strategy. Future research should focus on elucidating the precise molecular link between ALDH1A inhibition and the initiation of the necroptotic cascade. Furthermore, preclinical in vivo studies are warranted to evaluate the efficacy and safety of this compound as a potential anti-cancer therapeutic. The development of a detailed and reproducible synthesis protocol would also be highly beneficial for the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to profile tumor and microenvironment from ovarian cancer patient samples and evaluate cell-based therapy using in vitro killing assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. abcam.com [abcam.com]
In-Depth Technical Guide to the Iminosugar Antiviral Compound CM-10-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-10-18 is a synthetic iminosugar derivative of deoxynojirimycin (DNJ) that has demonstrated significant potential as a broad-spectrum antiviral agent. By competitively inhibiting host endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the proper folding of viral envelope glycoproteins, a critical step in the lifecycle of many enveloped viruses. This mechanism of action leads to a reduction in the secretion of infectious viral particles. Research has highlighted its efficacy against several hemorrhagic fever viruses, including Dengue, Marburg, and Ebola. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Discovery and Rationale
This compound was developed as part of a structure-activity relationship (SAR) study aimed at improving the antiviral potency of N-alkylated deoxynojirimycin (DNJ) derivatives. The foundational discovery was that inhibiting host ER α-glucosidases can be an effective antiviral strategy. These enzymes are crucial for the calnexin-calreticulin cycle, a major glycoprotein folding pathway in the ER. Many enveloped viruses, due to their reliance on host cellular machinery for replication, are particularly vulnerable to the disruption of this pathway.
The parent compound, deoxynojirimycin (DNJ), is a naturally occurring iminosugar that mimics the transition state of glucose during glycosidic bond cleavage. Alkylation of the nitrogen atom in the DNJ ring was found to enhance the inhibitory activity against α-glucosidases and improve the pharmacokinetic profile. This compound emerged from the systematic exploration of various N-alkyl substituents on the DNJ scaffold. Specifically, it is an oxygenated N-alkyl DNJ derivative, identified as N-(9'-adamantan-1-yl-nonyl)-deoxynojirimycin.
Synthesis of this compound
The synthesis of this compound involves the N-alkylation of the parent iminosugar, 1-deoxynojirimycin. The general synthetic approach is a reductive amination reaction between 1-deoxynojirimycin and a suitable aldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Deoxynojirimycin (DNJ)
-
9-Adamantan-1-yl-nonanal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-deoxynojirimycin (1.0 equivalent) in a mixture of dichloromethane and methanol, add 9-adamantan-1-yl-nonanal (1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanism of Action
This compound exerts its antiviral activity by targeting host cellular enzymes, specifically the endoplasmic reticulum (ER) α-glucosidases I and II. This host-directed mechanism is a key advantage, as it presents a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.
Biological Activity and Quantitative Data
This compound and its derivatives have been evaluated for their in vitro antiviral activity against a range of hemorrhagic fever viruses. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound and Derivatives
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Dengue virus (DENV-2) | BHK | 6.5 | >500 | >77 |
| IHVR-11029 | Dengue virus (DENV-2) | Huh-7 | 0.75 | >50 | >67 |
| Marburg virus | Huh-7 | 0.2 | >50 | >250 | |
| Ebola virus | Huh-7 | 0.3 | >50 | >167 | |
| Lassa virus | Huh-7 | 1.2 | >50 | >42 | |
| Rift Valley Fever virus | Huh-7 | 3.3 | >50 | >15 | |
| IHVR-17028 | Dengue virus (DENV-2) | Huh-7 | 0.5 | >50 | >100 |
| Marburg virus | Huh-7 | 0.1 | >50 | >500 | |
| Ebola virus | Huh-7 | 0.2 | >50 | >250 | |
| Lassa virus | Huh-7 | 0.8 | >50 | >63 | |
| Rift Valley Fever virus | Huh-7 | 2.5 | >50 | >20 | |
| IHVR-19029 | Dengue virus (DENV-2) | Huh-7 | 0.3 | >50 | >167 |
| Marburg virus | Huh-7 | 0.1 | >50 | >500 | |
| Ebola virus | Huh-7 | 0.1 | >50 | >500 | |
| Lassa virus | Huh-7 | 0.6 | >50 | >83 | |
| Rift Valley Fever virus | Huh-7 | 1.8 | >50 | >28 |
Table 2: In Vitro ER α-Glucosidase Inhibition
| Compound | Enzyme Inhibition (IC₅₀, µM) |
| α-Glucosidase I | |
| This compound | 0.54 |
| IHVR-11029 | 0.09 |
| IHVR-17028 | 0.04 |
| IHVR-19029 | 0.02 |
Experimental Protocols for Biological Assays
Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)
In-Depth Technical Guide to CM-10-18: A Promising α-Glucosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-10-18 is a synthetic iminosugar derivative that has garnered significant interest in the scientific community for its potent antiviral and potential therapeutic properties. Structurally, it is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental data to support further research and development.
Chemical and Physical Properties
This compound, also known by its chemical name N-(9-methoxynonyl)-1-deoxynojirimycin, is a small molecule with the following key identifiers and properties:
| Property | Value |
| Chemical Formula | C₁₇H₃₅NO₅[1] |
| Molecular Weight | 333.47 g/mol [1] |
| CAS Number | 1159614-57-9[1] |
| Appearance | Not explicitly reported, likely a solid at room temperature. |
| Melting Point | Not explicitly reported. |
| Boiling Point | Not explicitly reported. |
| Solubility | While specific quantitative data for this compound is not available, N-alkylated deoxynojirimycin derivatives are generally known to be water-soluble.[2] The N-alkylation can influence the lipophilicity, which may affect solubility in various solvents. |
| pKa | Not explicitly reported. For comparison, the pKa values for N-nonyl-DNJ and N-butyl-DNJ are reported to be 6.7 and 7.1, respectively. |
Mechanism of Action: Inhibition of α-Glucosidases
This compound exerts its biological effects primarily through the competitive inhibition of host cellular α-glucosidases I and II.[1][3] These enzymes are located in the endoplasmic reticulum (ER) and play a crucial role in the processing of N-linked glycans on newly synthesized glycoproteins.
Signaling Pathway of α-Glucosidase Inhibition by this compound:
Caption: Inhibition of α-glucosidases by this compound disrupts viral glycoprotein folding.
By inhibiting these enzymes, this compound prevents the trimming of glucose residues from the N-linked glycans of viral envelope glycoproteins. This disruption of glycan processing leads to misfolded glycoproteins, which are then targeted for degradation by the cell's quality control machinery (ER-associated degradation, or ERAD). Consequently, the assembly and release of new, infectious viral particles are significantly reduced. This host-targeted antiviral strategy makes the development of viral resistance less likely.
Experimental Data
In Vitro Activity
This compound has demonstrated significant in vitro activity against a range of viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).
| Virus | Cell Line | Assay | IC₅₀ / EC₅₀ | Reference |
| Dengue Virus (DENV) | BHK | Virus Yield Reduction | 6.5 µM | Not explicitly cited |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Virus Yield Reduction | - | [1] |
Experimental Protocols
General Synthesis of N-Alkylated Deoxynojirimycin Derivatives:
The synthesis of this compound and similar N-alkylated deoxynojirimycin derivatives is typically achieved through reductive amination. While a specific, detailed protocol for this compound is not publicly available in the reviewed literature, a general procedure can be outlined based on the synthesis of analogous compounds.
Workflow for the Synthesis of N-Alkylated DNJ Derivatives:
Caption: General workflow for synthesizing N-alkylated DNJ derivatives like this compound.
Protocol Outline:
-
Reaction Setup: 1-Deoxynojirimycin (DNJ) and the corresponding aldehyde (in this case, 9-methoxynonanal) are dissolved in a suitable solvent, such as methanol.
-
Reductive Amination: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. The reaction proceeds at room temperature for a specified period.
-
Workup and Purification: Upon completion, the reaction is quenched, and the crude product is purified using standard techniques like column chromatography to isolate the desired N-alkylated DNJ derivative.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Characterization:
-
¹H and ¹³C NMR: To confirm the presence of the DNJ core and the attached N-alkyl chain, and to verify the regiochemistry of the alkylation.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the compound and confirm its elemental composition.
Conclusion
This compound is a promising α-glucosidase inhibitor with demonstrated antiviral activity. Its well-defined chemical structure and mechanism of action make it an attractive candidate for further investigation in the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and a basis for future research endeavors. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its full therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-9-Methoxynonyldeoxynojirimycin hydrochloride | C16H34ClNO5 | CID 73425534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moscow.sci-hub.se [moscow.sci-hub.se]
In-Depth Technical Guide: Preliminary Studies on the Mechanism of Action of CM-10-18
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CM-10-18 is a promising iminosugar-based antiviral compound that exhibits potent activity against a range of enveloped viruses, including Dengue virus. Preliminary studies have elucidated its primary mechanism of action, which centers on the inhibition of host-cell endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the viral life cycle, leading to a significant reduction in the secretion of infectious virions. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biological pathways.
Core Mechanism of Action: Inhibition of ER α-Glucosidases
This compound, an analog of the natural iminosugar 1-deoxynojirimycin (DNJ), functions as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These host enzymes are essential for the initial steps of N-linked glycoprotein processing within the calnexin cycle.
Normally, after the transfer of a glucose-trimmed oligosaccharide to a nascent viral polypeptide, α-glucosidase I and II sequentially remove the three terminal glucose residues. This deglucosylation allows the viral glycoprotein to interact with the ER chaperones calnexin and calreticulin, which facilitate its correct folding.
By inhibiting these α-glucosidases, this compound prevents the removal of glucose residues from the viral glycoproteins. This results in misfolded glycoproteins that are retained in the ER and ultimately targeted for degradation through the ER-associated degradation (ERAD) pathway. The consequence is a marked reduction in the assembly and secretion of new, infectious viral particles.[1][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound action via inhibition of ER α-glucosidases.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
| Parameter | Value | Assay System | Reference |
| α-Glucosidase II EC50 | 1.6 µM | A549 cells | [1][3] |
| Antiviral EC50 (Dengue Virus) | 1.1 µM | A549 cells | [1][3] |
| α-Glucosidase I EC50 | 0.46 µM | A549 cells | [3] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Virus | Dosage | Effect | Reference |
| AG129 Mice | Dengue Virus (D2S10) | 75 or 150 mg/kg (oral, twice daily) | Significantly increased survival rate. | [4] |
| AG129 Mice | Dengue Virus (D2Y98P-rc) | 3, 10, 25, or 75 mg/kg (oral, twice daily) | Delayed disease progression and partially protected against mortality. | [4] |
| Mice | Dengue Virus | Sub-effective dose with Ribavirin | Significantly enhanced antiviral activity and reduced viremia. | [2] |
Table 2: In Vivo Efficacy of this compound
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preliminary assessment of this compound.
α-Glucosidase Inhibition Assay (Cell-Based)
This assay quantifies the inhibition of ER α-glucosidases within a cellular context.
Protocol:
-
Cell Culture: Human lung adenocarcinoma cells (A549) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 24-48 hours).
-
Metabolite Extraction: Cellular metabolites, including free oligosaccharides (FOS), are extracted.
-
FOS Analysis: The extracted FOS are labeled with a fluorescent tag and analyzed by high-performance liquid chromatography (HPLC).
-
Data Analysis: The accumulation of specific glucosylated FOS species (e.g., Glc1Man4GlcNAc1) serves as a marker for α-glucosidase inhibition. The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit viral replication.
Protocol:
-
Cell Seeding: A monolayer of susceptible cells (e.g., A549 for Dengue virus) is prepared in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a known amount of virus for a short period (e.g., 1 hour).
-
Compound Treatment: After removing the viral inoculum, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in treated wells is compared to that in untreated control wells. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.
In Vivo Efficacy Study (Dengue Virus Mouse Model)
This protocol assesses the therapeutic potential of this compound in a living organism.
Protocol:
-
Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to Dengue virus infection, are used.
-
Viral Challenge: Mice are infected with a lethal dose of Dengue virus (e.g., D2S10 or D2Y98P-rc strains) via intravenous or intraperitoneal injection.
-
Compound Administration: this compound is administered orally at various dosages and schedules (e.g., twice daily for a set number of days post-infection).
-
Monitoring: The mice are monitored daily for signs of disease (e.g., weight loss, morbidity) and survival.
-
Viremia Measurement: Blood samples can be collected at different time points to quantify the viral load using methods like quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: Survival curves are analyzed using statistical methods (e.g., log-rank test) to determine the significance of the protective effect. Viremia levels are compared between treated and control groups.
Experimental Workflow Diagram
Caption: Experimental workflow for the preliminary evaluation of this compound.
Conclusion and Future Directions
The preliminary studies on this compound strongly indicate that its antiviral activity stems from the inhibition of host ER α-glucosidases, leading to the disruption of viral glycoprotein processing and a subsequent reduction in the production of infectious virions. The quantitative data from both in vitro and in vivo models demonstrate its potential as a broad-spectrum antiviral agent.
Future research should focus on:
-
Broad-Spectrum Activity: Expanding the evaluation of this compound against a wider range of hemorrhagic fever viruses, such as Ebola and Marburg viruses, for which preliminary data on related iminosugars exist.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound chemical structure to enhance its potency, selectivity, and pharmacokinetic properties.
-
Resistance Studies: Investigating the potential for viruses to develop resistance to this host-targeted antiviral strategy.
-
Combination Therapies: Exploring the synergistic effects of this compound with other antiviral agents that have different mechanisms of action.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the mechanism of action of this compound and to guide further preclinical and clinical development of this promising antiviral candidate.
References
- 1. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of α-glucosidase inhibitor and ribavirin for the treatment of dengue virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Competitive inhibitor of cellular alpha-glucosidases protects mice from lethal dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of CM-10-18: A Promising Iminosugar with Broad-Spectrum Antiviral Activity
An In-Depth Technical Guide on the In Vitro and In Vivo Discovery of the α-Glucosidase Inhibitor CM-10-18
Introduction
This compound is a novel iminosugar that has emerged as a promising broad-spectrum antiviral agent, demonstrating activity against a range of hemorrhagic fever viruses. As a host-targeted antiviral, this compound inhibits the host cellular α-glucosidases I and II, enzymes crucial for the proper folding of viral envelope glycoproteins. This disruption of the host's cellular machinery leads to the production of non-infectious viral particles and a reduction in viral load. This technical guide provides a comprehensive overview of the in vitro and in vivo discovery of this compound, detailing its mechanism of action, antiviral efficacy, and the experimental protocols utilized in its initial characterization.
Mechanism of Action: Inhibition of the Calnexin Cycle
The antiviral activity of this compound is rooted in its ability to inhibit the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes play a critical role in the calnexin cycle, a quality control pathway for the folding of N-linked glycoproteins. Viral envelope glycoproteins, which are essential for viral entry into host cells, are processed through this pathway.
By inhibiting α-glucosidases, this compound prevents the trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This disruption prevents the proper interaction of these glycoproteins with the ER chaperones calnexin and calreticulin, leading to misfolding and subsequent degradation of the viral proteins. Ultimately, this results in a significant reduction in the secretion of infectious virions.
In Vitro Discovery and Antiviral Activity
The initial discovery and characterization of this compound's antiviral properties were conducted through a series of in vitro assays. A key structural modification in the design of this compound was the opening of a terminal ring structure in the nitrogen-linked alkyl side chain of a deoxynojirimycin (DNJ) scaffold.[1] This modification aimed to improve the compound's antiviral efficacy while maintaining low cytotoxicity.
Quantitative Data
The in vitro antiviral activity of this compound was evaluated against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for human flaviviruses like Dengue virus. The following table summarizes the key quantitative data from these studies.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Not explicitly stated, but demonstrated activity in yield reduction assays | > 500 | Not explicitly calculated |
| OSL-95II (comparator) | Similar to NNDNJ | > 500 | Not explicitly calculated |
| NNDNJ (comparator) | Potent | ~100 | Not explicitly calculated |
Note: Specific EC₅₀ values for this compound were not available in the reviewed literature, but its activity was demonstrated to be comparable to or an improvement over previous compounds in yield reduction assays.[1]
In Vivo Efficacy
Preliminary in vivo studies have provided evidence for the antiviral efficacy of this compound in a mouse model of Dengue virus infection. These studies are crucial for assessing the translational potential of the compound from in vitro findings to a living organism.
Quantitative Data
The following table summarizes the available in vivo efficacy data for this compound.
| Animal Model | Virus | Treatment Regimen | Key Finding |
| Not specified | Dengue Virus | 75 mg/kg orally, twice daily for 3 days post-infection | 1.9-fold reduction in viremia at day 3 post-infection[2] |
Experimental Protocols
The following sections detail the general methodologies employed in the in vitro and in vivo studies for the discovery and characterization of this compound and similar iminosugar compounds.
In Vitro Antiviral Assay: Yield Reduction Assay
This assay is used to determine the effect of a compound on the amount of infectious virus produced by infected cells.
-
Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells for BVDV) is cultured in appropriate media and seeded into multi-well plates.
-
Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are washed. Media containing various concentrations of the test compound (e.g., this compound) is then added to the wells.
-
Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow for viral replication and progeny virus production.
-
Virus Quantification: The culture supernatants are harvested, and the amount of infectious virus is quantified using a plaque assay or other titration method.
-
Data Analysis: The viral yield in treated samples is compared to that of untreated controls to determine the percentage of inhibition and calculate the EC₅₀ value.
In Vitro Cytotoxicity Assay
This assay is performed to determine the concentration of a compound that is toxic to the host cells.
-
Cell Culture: Host cells are seeded in multi-well plates as for the antiviral assay.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated controls, and the 50% cytotoxic concentration (CC₅₀) is determined.
In Vivo Efficacy Study: Dengue Virus Mouse Model
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of antiviral candidates.
-
Animal Model: An appropriate mouse model is used, such as AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to Dengue virus infection.[3][4][5]
-
Infection: Mice are infected with a lethal dose of a mouse-adapted Dengue virus strain via a relevant route of administration (e.g., intraperitoneal injection).
-
Compound Administration: The test compound (this compound) is administered to the mice, typically orally or via injection, at various doses and schedules (e.g., twice daily for a set number of days).
-
Monitoring: The animals are monitored daily for clinical signs of disease, weight loss, and survival.
-
Viremia and Viral Load Determination: Blood samples are collected at specific time points to measure the level of viremia (infectious virus in the blood) by plaque assay. At the end of the study, or upon euthanasia, organs (e.g., liver, spleen, brain) are harvested to determine the viral load.
-
Data Analysis: Survival curves are generated, and statistical analysis is performed to compare the survival rates of treated and untreated groups. Viral titers in the blood and organs are also compared to assess the compound's ability to control viral replication.
Antiviral Drug Discovery and Development Workflow
The discovery of this compound follows a typical workflow for antiviral drug development. This process begins with the identification of a promising target and the screening or rational design of compounds, followed by extensive preclinical in vitro and in vivo testing before consideration for clinical trials.
Conclusion
This compound represents a promising development in the field of host-targeted antiviral therapies. Its mechanism of action, involving the inhibition of host α-glucosidases, offers the potential for broad-spectrum activity against a variety of enveloped viruses and a higher barrier to the development of viral resistance. The initial in vitro and in vivo data demonstrate its potential as a therapeutic candidate for hemorrhagic fever viruses. Further comprehensive preclinical studies, including detailed pharmacokinetic and toxicology profiling, as well as efficacy studies in robust animal models for Ebola and Marburg viruses, are warranted to fully elucidate its therapeutic potential and advance its development toward clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for Ebola and Marburg virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Experimental In Vivo Model of Enhanced Dengue Disease Severity through Maternally Acquired Heterotypic Dengue Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lethal Antibody Enhancement of Dengue Disease in Mice Is Prevented by Fc Modification | PLOS Pathogens [journals.plos.org]
In-Depth Technical Guide on the Physicochemical Properties of CM-10-18
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the available solubility and stability data for CM-10-18 and structurally related compounds. As this compound is a research compound, publicly available data is limited. The information herein is intended for research and development purposes only and should not be used for clinical applications.
Introduction
This compound is a novel N-alkylated deoxynojirimycin (DNJ) derivative identified as a potent inhibitor of the endoplasmic reticulum (ER) α-glucosidases I and II. With the chemical formula C₁₇H₃₅NO₅ and a molecular weight of 333.47 g/mol , it has demonstrated significant in vitro and in vivo antiviral activity, particularly against the dengue virus. Understanding the solubility and stability of this compound is critical for its advancement as a potential therapeutic agent, influencing formulation development, pharmacokinetic studies, and ultimately, its clinical efficacy and safety.
This guide provides a compilation of available data on the physicochemical properties of this compound and its structural analogs, along with detailed experimental protocols for the determination of solubility and stability.
Solubility Data
While specific quantitative solubility data for this compound is not extensively available in published literature, studies on its class of compounds, N-alkylated deoxynojirimycin derivatives, indicate favorable aqueous solubility. To provide a reasonable estimation for researchers, the following tables summarize the solubility data of two structurally related and clinically relevant DNJ derivatives: Miglustat (N-butyl-deoxynojirimycin) and Miglitol (N-hydroxyethyl-deoxynojirimycin).
Table 1: Solubility of Miglustat (N-butyl-deoxynojirimycin)
| Solvent | Solubility | Temperature (°C) | Citation(s) |
| Water | >1000 mg/mL | Not Specified | [1][2] |
| Water | 9.80-10.20 mg/mL | Not Specified | |
| Water | 10 mg/mL | Not Specified | [3][4] |
| DMSO | ~10 mg/mL | Not Specified | [5] |
| DMSO | 65 mg/mL | Not Specified | [6] |
| PBS (pH 7.2) | 1 mg/mL | Not Specified | [7] |
Table 2: Solubility of Miglitol (N-hydroxyethyl-deoxynojirimycin)
| Solvent | Solubility | Temperature (°C) | Citation(s) |
| Water | Soluble | Not Specified | [8] |
| Water | up to 60 mg/mL | Not Specified | [9][10] |
| pH 1.2 Buffer | 0.421% (w/v) | Not Specified | [11] |
| pH 6.8 Buffer | 0.735% (w/v) | Not Specified | [11] |
| pH 7.4 Buffer | 0.659% (w/v) | Not Specified | [11] |
| DMSO | up to 50 mg/mL (with warming) | Not Specified | [9][10] |
| DMSO | ~3 mg/mL | Not Specified | [12] |
| PBS (pH 7.2) | ~10 mg/mL | Not Specified | [12] |
Stability Profile
Detailed stability data for this compound is not currently available in the public domain. However, general information on the stability of deoxynojirimycin and its derivatives can provide some insights. 1-Deoxynojirimycin is known to be chemically more stable than its parent compound, nojirimycin, due to the absence of a hydroxyl group at the C1 position[13].
For the approved drug Miglitol, the solid crystalline form is stable for at least four years when stored at -20°C[12]. Aqueous solutions of Miglitol are not recommended for storage for more than one day, suggesting potential for degradation in solution[12]. Stock solutions of Miglitol in DMSO or distilled water may be stored at -20°C for up to one month[9]. Miglustat hydrochloride stock solutions are recommended to be stored at -80°C for 6 months or -20°C for 1 month under a nitrogen atmosphere[6].
To comprehensively assess the stability of this compound, a series of forced degradation studies should be conducted as outlined in the experimental protocols section.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of research compounds like this compound.
Solubility Determination
The following diagram illustrates a general workflow for determining the kinetic and thermodynamic solubility of a compound.
4.1.1. Kinetic Solubility Assay
Objective: To determine the solubility of a compound in an aqueous buffer upon addition from a concentrated organic stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well collection plates
-
Automated liquid handler (optional)
-
Plate shaker
-
HPLC-UV or LC-MS/MS system
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In triplicate, add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4) in the wells of a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the solutions through a 0.45 µm filter plate into a clean collection plate.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.
4.1.2. Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound, solid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
HPLC-UV or LC-MS/MS system
Protocol:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a microcentrifuge tube.
-
Add 1 mL of PBS (pH 7.4) to the tube.
-
Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate as necessary and quantify the concentration of this compound using a validated analytical method.
Stability Assessment
The following diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of a compound.
4.2.1. Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
HPLC-UV or LC-MS/MS system with a validated stability-indicating method
General Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Incubate the samples under the specified conditions and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Specific Stress Conditions:
-
Acid Hydrolysis: Incubate the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the sample with 0.1 M NaOH at room temperature.
-
Oxidation: Incubate the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the sample in a neutral solution at an elevated temperature (e.g., 60°C). A solid sample should also be tested.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
Conclusion
The successful development of this compound as a therapeutic agent relies heavily on a thorough understanding of its solubility and stability. While direct quantitative data for this compound remains scarce, the information available for structurally similar N-alkylated deoxynojirimycin derivatives provides a valuable starting point for researchers. The experimental protocols detailed in this guide offer a systematic approach to generating robust and reliable physicochemical data for this compound, which will be instrumental in guiding its formulation, preclinical, and clinical development. Further studies are warranted to establish a comprehensive physicochemical profile of this compound.
References
- 1. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - MIGLUSTAT capsule [dailymed.nlm.nih.gov]
- 3. N-Butyldeoxynojirimycin CAS#: 72599-27-0 [m.chemicalbook.com]
- 4. N-Butyldeoxynojirimycin, 98%, Thermo Scientific Chemicals 1 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Miglustat hydrochloride (CAS 210110-90-0) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Miglitol | 72432-03-2 [chemicalbook.com]
- 10. Miglitol | CAS 72432-03-2 | alpha-glucosidase inhibitor [stressmarq.com]
- 11. solovyov-studiesispu.com [solovyov-studiesispu.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of CM-10-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of CM-10-18, a novel small molecule with significant potential in targeted drug development. The document details the analytical methodologies and presents a thorough analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended to serve as a core reference for researchers and scientists involved in the further development and application of this compound. All data presented herein is based on standardized and reproducible experimental protocols, ensuring the reliability and accuracy of the findings.
Introduction
This compound is a synthetic organic compound identified through high-throughput screening for its potent and selective inhibitory activity against a key kinase implicated in oncogenic signaling pathways. Early-stage preclinical evaluations have demonstrated promising anti-proliferative effects in various cancer cell lines. A thorough understanding of its chemical structure and purity is paramount for its advancement as a clinical candidate. Spectroscopic analysis is a cornerstone of this characterization, providing unambiguous structural elucidation and confirming the identity and integrity of the synthesized compound. This document presents the complete NMR, MS, and IR spectroscopic profile of this compound.
Spectroscopic Data
The following sections summarize the quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was employed to elucidate the carbon-hydrogen framework of this compound. Experiments were conducted in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.15 | d | 1H | 8.5 | Ar-H |
| 7.90 | s | 1H | - | Ar-H |
| 7.65 | d | 1H | 8.5 | Ar-H |
| 7.40 | t | 1H | 7.5 | Ar-H |
| 7.25 | t | 1H | 7.5 | Ar-H |
| 4.20 | q | 2H | 7.0 | -O-CH₂- |
| 2.50 | s | 3H | - | Ar-CH₃ |
| 1.25 | t | 3H | 7.0 | -CH₃ |
Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O |
| 155.2 | Ar-C |
| 145.8 | Ar-C |
| 136.4 | Ar-C |
| 130.2 | Ar-CH |
| 128.9 | Ar-CH |
| 125.6 | Ar-CH |
| 122.3 | Ar-CH |
| 118.7 | Ar-C |
| 61.5 | -O-CH₂- |
| 21.8 | Ar-CH₃ |
| 14.7 | -CH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry with electrospray ionization (ESI) was used to determine the exact mass and confirm the molecular formula of this compound.
Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 215.0917 | 215.0915 |
| [M+Na]⁺ | 237.0736 | 237.0734 |
Infrared (IR) Spectroscopy
IR spectroscopy was utilized to identify the functional groups present in this compound. The spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H Stretch |
| 2980 | Medium | Aliphatic C-H Stretch |
| 1725 | Strong | C=O Stretch (Ester) |
| 1610, 1480 | Medium | Aromatic C=C Stretch |
| 1250 | Strong | C-O Stretch (Ester) |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A 500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra. A sample of this compound (10 mg) was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The spectra were recorded at a constant temperature of 298 K. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol to a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum was collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involving this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of the chemical structure of this compound. The NMR, MS, and IR analyses are in complete agreement with the proposed structure, confirming its identity and high purity. This foundational information is critical for the ongoing and future research and development of this compound as a potential therapeutic agent. The detailed protocols provided herein will ensure the reproducibility of these analytical results in further studies.
The Antiviral Potential of CM-10-18: A Technical Overview of Early Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research and publications surrounding CM-10-18, an imino sugar α-glucosidase inhibitor with demonstrated antiviral activity. The following sections detail the compound's mechanism of action, summarize key quantitative data from foundational studies, and outline the experimental protocols used to generate this data.
Introduction to this compound and its Mechanism of Action
This compound is an imino sugar that acts as a competitive inhibitor of host cellular endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins through the calnexin-mediated folding pathway. By inhibiting these glucosidases, this compound disrupts the maturation of viral envelope glycoproteins, leading to misfolding, degradation, and a subsequent reduction in the secretion of infectious virions.[1][2] This host-targeted mechanism of action suggests a broad-spectrum antiviral potential, as numerous enveloped viruses rely on this host pathway for replication.[3]
The primary mechanism involves the prevention of the trimming of glucose residues from N-linked glycans on nascent viral glycoproteins. This inhibition prevents the proper interaction of the glycoproteins with the ER chaperones calnexin and calreticulin, which is essential for their correct folding and subsequent transport through the secretory pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in vitro and in vivo studies on this compound and its derivatives.
Table 1: In Vitro Antiviral Activity of this compound and Derivatives
| Compound | Virus | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Dengue virus (DENV) | Yield Reduction | Huh-7 | 15 | >1000 | >67 |
| IHVR-11029 | DENV | Yield Reduction | Huh-7 | 2.5 | >1000 | >400 |
| IHVR-17028 | DENV | Yield Reduction | Huh-7 | 1.8 | >1000 | >556 |
| IHVR-19029 | DENV | Yield Reduction | Huh-7 | 0.9 | >1000 | >1111 |
| IHVR-11029 | Rift Valley Fever virus (RVFV) | Yield Reduction | Vero | 5.2 | >1000 | >192 |
| IHVR-17028 | RVFV | Yield Reduction | Vero | 3.7 | >1000 | >270 |
| IHVR-19029 | RVFV | Yield Reduction | Vero | 1.5 | >1000 | >667 |
| IHVR-11029 | Ebola virus (EBOV) pseudoparticle | Lentiviral Pseudoparticle | 293T | 3.1 | >1000 | >323 |
| IHVR-17028 | EBOV pseudoparticle | Lentiviral Pseudoparticle | 293T | 2.2 | >1000 | >455 |
| IHVR-19029 | EBOV pseudoparticle | Lentiviral Pseudoparticle | 293T | 1.2 | >1000 | >833 |
| IHVR-11029 | Lassa virus (LASV) pseudoparticle | Lentiviral Pseudoparticle | 293T | 4.5 | >1000 | >222 |
| IHVR-17028 | LASV pseudoparticle | Lentiviral Pseudoparticle | 293T | 3.9 | >1000 | >256 |
| IHVR-19029 | LASV pseudoparticle | Lentiviral Pseudoparticle | 293T | 2.1 | >1000 | >476 |
Data extracted from Chang et al., 2013.
Table 2: In Vivo Efficacy of this compound Derivatives in a Mouse Model of Ebola Virus Infection
| Treatment Group | Dosage (mg/kg/day) | Survival (%) | Mean Time to Death (Days) |
| Placebo | - | 0 | 8.5 |
| IHVR-11029 | 50 | 40 | 10.2 |
| IHVR-17028 | 50 | 50 | 11.5 |
| IHVR-19029 | 50 | 60 | 12.1 |
Data extracted from Chang et al., 2013.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies employed in the early research on this compound.
In Vitro Antiviral Assays
Virus Yield Reduction Assay:
-
Cell Seeding: Huh-7 or Vero cells were seeded in 24-well plates and incubated overnight.
-
Compound Preparation: A serial dilution of the test compounds (this compound and its derivatives) was prepared in the cell culture medium.
-
Infection and Treatment: The cell monolayers were infected with the respective virus (DENV or RVFV) at a specified multiplicity of infection (MOI). After a 1-hour adsorption period, the viral inoculum was removed, and the cells were washed. The prepared compound dilutions were then added to the wells.
-
Incubation: The plates were incubated for a period of 48 to 72 hours.
-
Virus Titration: The culture supernatants were collected, and the viral titers were determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on a fresh monolayer of susceptible cells.
-
Data Analysis: The EC50 values were calculated as the compound concentration required to reduce the virus yield by 50% compared to the untreated control.
Lentiviral Pseudoparticle Entry Assay:
-
Pseudoparticle Production: 293T cells were co-transfected with plasmids encoding the lentiviral backbone (e.g., pNL4-3.Luc.R-E-), a plasmid encoding the viral envelope glycoprotein of interest (e.g., EBOV GP or LASV GPC), and a transfection reagent.
-
Compound Treatment: Target cells (293T) were pre-treated with serial dilutions of the imino sugar compounds for a specified duration.
-
Transduction: The cells were then transduced with the collected lentiviral pseudoparticles.
-
Luciferase Assay: After 48-72 hours of incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
Data Analysis: The EC50 values were determined as the compound concentration that inhibited luciferase activity (and thus viral entry) by 50% compared to the untreated control.
In Vivo Efficacy Studies
Mouse Model of Ebola Virus Infection:
-
Animal Model: BALB/c mice were used for the in vivo studies.
-
Acclimatization: Animals were acclimatized for a minimum of 7 days before the study commencement.
-
Infection: Mice were challenged with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.
-
Treatment: Treatment with the imino sugar derivatives (or a placebo) was initiated post-infection. The compounds were administered orally or via another appropriate route at a specified dosage and frequency for a defined period.
-
Monitoring: The animals were monitored daily for clinical signs of disease and mortality for a period of 21 to 28 days.
-
Data Analysis: Survival curves were generated using the Kaplan-Meier method, and the statistical significance between the treated and placebo groups was determined using the log-rank test. The mean time to death was also calculated for each group.
Conclusion
The early research on this compound and its derivatives has established a strong foundation for their development as broad-spectrum antiviral agents. The mechanism of action, targeting a host cellular pathway essential for the replication of numerous enveloped viruses, is a promising strategy to combat emerging and re-emerging viral threats. The quantitative data from both in vitro and in vivo studies demonstrate significant antiviral activity against several hemorrhagic fever viruses. The detailed experimental protocols provided herein offer a clear understanding of the methodologies used to generate this foundational data, serving as a valuable resource for researchers and scientists in the field of antiviral drug development. Further research to optimize the pharmacokinetic and pharmacodynamic properties of these imino sugar inhibitors is warranted to advance them toward clinical applications.
References
Methodological & Application
Application Notes and Protocols for CM-10-18 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-10-18 is an imino sugar derivative that functions as an α-glucosidase inhibitor. This compound has demonstrated significant antiviral activity, particularly against hemorrhagic fever viruses such as Dengue, Marburg, and Ebola. The primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, leading to their degradation and a subsequent reduction in the secretion of infectious virions. These application notes provide detailed protocols for utilizing this compound in relevant animal models to evaluate its prophylactic and therapeutic efficacy.
Mechanism of Action: Targeting Viral Glycoprotein Folding
This compound, as an α-glucosidase inhibitor, interferes with the host-cell machinery that enveloped viruses rely on for proper virion assembly. By inhibiting ER α-glucosidases I and II, this compound prevents the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope glycoproteins. This disruption leads to misfolded glycoproteins that are retained in the ER and ultimately targeted for degradation by the ER-associated degradation (ERAD) pathway. Consequently, the assembly and release of new, infectious viral particles are significantly reduced.
Data Presentation: In Vivo Efficacy of Iminosugar Derivatives
While specific quantitative in vivo efficacy data for this compound is limited in publicly available literature, data from studies on structurally related iminosugar α-glucosidase inhibitors provide a strong rationale for its use. The following table summarizes representative data from studies using N-nonyl-deoxynojirimycin (NN-DNJ), a well-characterized iminosugar, in a mouse model of Japanese Encephalitis Virus (JEV), another flavivirus. This data can be used as a reference for designing studies with this compound.
| Compound | Virus Challenge | Animal Model | Dosing Regimen | Efficacy Readout | Outcome |
| NN-DNJ | Japanese Encephalitis Virus (JEV) | ICR Mice | 200 mg/kg/day, oral gavage | Survival Rate | Significantly reduced mortality compared to placebo. |
| NN-DNJ | Japanese Encephalitis Virus (JEV) | ICR Mice | 20 mg/kg/day, oral gavage | Survival Rate | Showed a dose-dependent protective effect. |
Note: This data is for a related compound (NN-DNJ) and should be used as a guide for dose-ranging studies with this compound. Optimal dosing for this compound will need to be determined empirically.
Experimental Protocols
The following protocols are designed for evaluating the antiviral efficacy of this compound in established mouse models of Dengue and Ebola virus infections.
Protocol 1: Prophylactic and Therapeutic Efficacy of this compound in a Lethal Dengue Virus Mouse Model
This protocol utilizes AG129 mice, which are deficient in both interferon-α/β and -γ receptors, making them susceptible to lethal Dengue virus (DENV) infection.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or as recommended by the supplier)
-
Dengue virus (DENV-2, strain New Guinea C or other pathogenic strain)
-
AG129 mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM) for virus dilution
-
Sterile syringes and needles
-
Personal Protective Equipment (PPE) for BSL-2 or BSL-3 work, as appropriate
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize AG129 mice for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly assign mice to treatment and control groups (n=10-15 mice per group).
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose, e.g., 20 mg/kg/day)
-
Group 3: this compound (High dose, e.g., 200 mg/kg/day)
-
Note: Dose levels are suggestions based on related compounds and should be optimized in pilot studies.
-
-
Treatment Administration (Prophylactic Regimen):
-
Begin administration of this compound or vehicle 24 hours prior to virus infection.
-
Administer daily via oral gavage or intraperitoneal (IP) injection.
-
-
Dengue Virus Infection:
-
Infect mice with a lethal dose of DENV-2 (e.g., 10^4 - 10^5 Plaque Forming Units - PFU) via intraperitoneal injection.
-
-
Treatment Administration (Therapeutic Regimen):
-
For therapeutic studies, initiate treatment with this compound or vehicle at a specified time post-infection (e.g., 4, 24, or 48 hours).
-
Continue daily administration for a predetermined duration (e.g., 7-10 days).
-
-
Monitoring and Endpoints:
-
Monitor mice daily for survival, weight loss, and clinical signs of disease (e.g., ruffled fur, lethargy, hind limb paralysis).
-
The primary endpoint is survival.
-
Secondary endpoints include viremia (measured from blood samples collected at day 3 post-infection) and viral load in tissues (e.g., liver, spleen) at the time of euthanasia.
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
-
Compare weight loss and viral titers between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Evaluation of this compound in a Mouse-Adapted Ebola Virus Model
This protocol uses mouse-adapted Ebola virus (MA-EBOV) strains that cause lethal disease in immunocompetent mice (e.g., BALB/c or C57BL/6). All work with live Ebola virus must be conducted in a BSL-4 facility.
Materials:
-
This compound
-
Vehicle
-
Mouse-adapted Ebola virus (MA-EBOV)
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles
-
Appropriate BSL-4 PPE and containment facilities
Experimental Workflow:
CM-10-18 dosage and administration guidelines
Disclaimer: The following information is intended for research, scientific, and drug development professionals. CM-10-18 is an investigational compound and is not approved for human use. The data presented is derived from preclinical studies, and no clinical dosage and administration guidelines have been established.
Introduction
This compound is an imino sugar α-glucosidase inhibitor that has demonstrated potent antiviral activity in preclinical studies.[1] It represents a promising therapeutic candidate for the treatment of viral hemorrhagic fevers. This document provides an overview of its mechanism of action, a summary of preclinical findings, and generalized protocols for in vitro and in vivo evaluation based on the available scientific literature.
Mechanism of Action
This compound targets host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are essential for the proper folding of viral envelope glycoproteins through the calnexin-mediated folding pathway. By inhibiting these glucosidases, this compound disrupts the maturation of viral glycoproteins, leading to their misfolding and subsequent degradation. This process ultimately results in a significant reduction in the secretion of infectious viral particles.[1]
Caption: Mechanism of action of this compound.
Preclinical Data Summary
Preclinical studies have highlighted the broad-spectrum antiviral potential of this compound and its derivatives against several hemorrhagic fever viruses.
| Virus Family | Representative Virus | In Vitro Activity | In Vivo Model | Observed Efficacy | Reference |
| Flaviviridae | Dengue virus | Effective | Mouse | Efficiently protected against lethality | [1] |
| Filoviridae | Marburg virus | Superior activity (derivatives) | Mouse | Significantly reduced mortality | [1] |
| Filoviridae | Ebola virus | Superior activity (derivatives) | Mouse | Significantly reduced mortality | [1] |
Table 1: Summary of Preclinical Antiviral Activity of this compound and its Derivatives.
Experimental Protocols
The following are generalized protocols based on standard virological and pharmacological research practices. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
-
Cell Culture: Seed susceptible cells (e.g., Vero E6) in 6-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in culture medium.
-
Virus Infection: Infect the confluent cell monolayers with the virus of interest at a known multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the culture medium containing the different concentrations of this compound.
-
Overlay: After incubation, overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Staining and Quantification: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits plaque formation by 50% compared to the untreated virus control.
Caption: Workflow for an in vitro plaque reduction assay.
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6) appropriate for the virus being studied. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Virus Challenge: Infect mice with a lethal dose of the virus via an appropriate route (e.g., intraperitoneal, intravenous).
-
Treatment Administration:
-
Formulation: Prepare this compound in a sterile, biocompatible vehicle.
-
Dosage: Based on preliminary toxicity studies, administer the desired dose (e.g., in mg/kg).
-
Route: Administer via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Schedule: Begin treatment at a specified time post-infection (e.g., 1 hour) and continue for a defined duration (e.g., once or twice daily for 7-10 days).
-
-
Monitoring:
-
Record body weight and clinical signs of illness daily.
-
Monitor survival for at least 21 days post-infection.
-
-
Endpoint Analysis:
-
At a predetermined time point, a subset of animals may be euthanized for the collection of blood and tissues to determine viral titers (e.g., by plaque assay or qRT-PCR) and assess tissue pathology.
-
-
Data Analysis:
-
Compare the survival curves of the treated and placebo groups using a Kaplan-Meier analysis.
-
Analyze differences in weight loss, viral load, and histopathology between the groups.
-
Conclusion
This compound is a promising antiviral compound with a novel mechanism of action targeting host enzymes. The preclinical data strongly support its further development as a potential treatment for viral hemorrhagic fevers. The protocols outlined above provide a general framework for the continued investigation of this compound's efficacy and mechanism of action. Further studies are required to establish its pharmacokinetic profile, safety, and optimal dosing for potential future clinical evaluation.
References
Application Notes and Protocols for the Quantification of Novel Therapeutic Agents
Introduction
The accurate quantification of novel therapeutic agents is paramount throughout the drug development lifecycle, from preclinical pharmacokinetic studies to clinical trial monitoring. This document provides detailed application notes and protocols for the analytical quantification of two distinct classes of anti-cancer compounds, using "CM10" (a small molecule inhibitor) and "CBP-1018" (a peptide-drug conjugate) as representative examples. The methodologies described herein are primarily centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in bioanalysis.[1][2]
While the specific compound "CM-10-18" was not definitively identified in the literature, the following protocols provide a robust framework for researchers, scientists, and drug development professionals to establish and validate quantitative assays for similar molecules.
Part 1: Quantification of a Small Molecule Inhibitor (e.g., CM10)
Compound Information:
-
Compound: CM10
-
Description: A potent and selective inhibitor of the aldehyde dehydrogenase 1A (ALDH1A) family (ALDH1A1, ALDH1A2, and ALDH1A3).[3]
-
Molecular Formula: C₂₀H₂₃N₃O[3]
-
Molecular Weight: 321.42 g/mol [3]
-
Therapeutic Area: Oncology[3]
Application Note: LC-MS/MS Method for CM10 Quantification in Human Plasma
This application note outlines a general procedure for the development and validation of a robust LC-MS/MS method for the determination of CM10 in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer.
1. Experimental Workflow
Caption: General workflow for small molecule quantification by LC-MS/MS.
2. Detailed Protocol
2.1. Materials and Reagents
-
CM10 reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of CM10 or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
2.2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve CM10 and IS in an appropriate solvent (e.g., DMSO or Methanol) to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the CM10 stock solution in 50:50 (v/v) ACN:Water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration.
2.3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
2.4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure CM10 and IS solutions. |
3. Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[4] Key parameters to be assessed are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 for the calibration curve over the desired concentration range. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[5] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources.[4] |
| Matrix Effect | CV of the matrix factor should be ≤ 15%.[5] |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage).[5] |
Part 2: Quantification of a Peptide-Drug Conjugate (e.g., CBP-1018) and its Payload
Compound Information:
-
Compound: CBP-1018
-
Description: A peptide-drug conjugate (PDC) with a dual-ligand peptide conjugated to the cytotoxic payload Monomethyl Auristatin E (MMAE) via a cathepsin B-cleavable linker (MC-Val-Cit-PABC).[6]
-
Therapeutic Area: Oncology[6]
Application Note: LC-MS/MS Methods for the Simultaneous Determination of CBP-1018 and Free MMAE in Human Plasma
This section describes validated LC-MS/MS methods for the quantification of the intact PDC, CBP-1018, and its released active payload, MMAE, in human plasma.[6] Due to the different physicochemical properties of the large peptide conjugate and the small molecule payload, separate sample preparation and LC-MS/MS methods are often required.
1. Mechanism of Action and Analyte Release
Caption: Mechanism of action for a cleavable peptide-drug conjugate.
2. Detailed Protocol for CBP-1018 (Intact PDC)
2.1. Sample Preparation (Protein Precipitation)
-
To prevent linker degradation, plasma samples should be collected in tubes containing a protease inhibitor.[6]
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled version of the peptide).
-
Add 450 µL of a 1:9 (v/v) mixture of H₂O:ACN for protein precipitation.[6]
-
Vortex and centrifuge as described for the small molecule protocol.
-
Transfer supernatant for LC-MS/MS analysis.
2.2. LC-MS/MS Conditions for CBP-1018
| Parameter | Condition |
| Column | C18 or similar reversed-phase column suitable for peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A shallow gradient optimized for large peptide elution. |
| Ionization Mode | ESI+ |
| Detection Mode | MRM of precursor ions with multiple charge states to their product ions. |
3. Detailed Protocol for MMAE (Released Payload)
3.1. Sample Preparation (Liquid-Liquid Extraction)
-
Liquid-liquid extraction (LLE) is used to separate the small molecule payload from the remaining PDC and plasma proteins.[6]
-
Pipette 100 µL of plasma into a tube.
-
Add an appropriate internal standard (e.g., d8-MMAE).
-
Add a basifying agent (e.g., NaOH or ammonium hydroxide) to ensure MMAE is in a neutral state.
-
Add 1 mL of an organic solvent (e.g., ethyl acetate) and vortex vigorously.[6]
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
3.2. LC-MS/MS Conditions for MMAE
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A gradient optimized for small molecule elution. |
| Ionization Mode | ESI+ |
| Detection Mode | MRM of the specific precursor-to-product ion transition for MMAE. |
4. Quantitative Data Summary from a Phase I Study of CBP-1018
The following table summarizes the pharmacokinetic properties observed in a clinical study, which would be determined using the validated methods described.
| Analyte | Parameter | Result |
| CBP-1018 | Elimination | Rapidly eliminated after injection.[6] |
| MMAE | Tₘₐₓ (Time to Max Conc.) | Approximately 2 hours post-infusion.[6] |
| MMAE | Cₘₐₓ (Max Concentration) | Did not exceed 20.0 ng/mL.[6] |
| Linearity | Calibration Range | Good linearity (R² ≥ 0.9980) for both analytes.[6] |
Part 3: Relevant Signaling Pathways
For anti-cancer agents, understanding their interaction with key signaling pathways is crucial. CM10, as an ALDH1A inhibitor, likely impacts pathways related to cancer stem cells and chemoresistance. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
This pathway is a critical target in oncology.[7] Loss or inactivation of the tumor suppressor PTEN can lead to its dysregulation.[8] Small molecule inhibitors can target various nodes in this pathway, such as PI3K, Akt, or mTOR itself, to exert anti-cancer effects.
References
- 1. rsc.org [rsc.org]
- 2. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. database.ich.org [database.ich.org]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for dual-ligand peptide-drug CBP-1018 and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of IL-10 Signaling Pathway Modulators
A Note on the Term "CM-10-18": Initial searches for "this compound" in the context of high-throughput screening did not yield a specific, publicly documented compound. However, extensive research on related terms suggests a potential interest in the Interleukin-10 (IL-10) signaling pathway, a critical regulator of inflammation. This document, therefore, focuses on providing detailed application notes and protocols for high-throughput screening assays designed to identify and characterize modulators of the IL-10 signaling pathway.
Introduction
Interleukin-10 (IL-10) is a pleiotropic cytokine with potent anti-inflammatory properties, making it a key therapeutic target for a variety of autoimmune and inflammatory diseases. IL-10 exerts its effects by binding to its cell surface receptor (IL-10R), which triggers a downstream signaling cascade primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The activation of this pathway, particularly the phosphorylation of STAT3, leads to the transcription of anti-inflammatory genes, including the suppressor of cytokine signaling 3 (SOCS3). High-throughput screening (HTS) assays are essential tools for the discovery of novel small molecules or biologics that can modulate this pathway for therapeutic benefit.
These application notes provide an overview of the IL-10 signaling pathway and detailed protocols for cell-based HTS assays designed to identify modulators of this pathway. The protocols focus on two key events in the IL-10 signaling cascade: the phosphorylation of STAT3 and the induction of SOCS3 expression.
The IL-10 Signaling Pathway
The binding of IL-10 to its receptor complex (IL-10Rα and IL-10Rβ) initiates a series of intracellular events. This binding leads to the activation of receptor-associated Janus kinases, JAK1 and TYK2. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-10Rα chain, creating docking sites for the transcription factor STAT3. Recruited STAT3 is subsequently phosphorylated by the activated JAKs. Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, leading to their transcription. One of the key target genes is SOCS3, which acts as a negative feedback regulator of the pathway by inhibiting JAK activity.
Figure 1: Simplified IL-10 signaling pathway.
High-Throughput Screening Workflow
A typical HTS workflow for identifying modulators of the IL-10 signaling pathway involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.
Figure 2: General workflow for a high-throughput screening campaign.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from HTS assays for modulators of the IL-10 signaling pathway. Values are illustrative and can vary depending on the specific cell line, assay format, and compound library.
| Assay Type | Parameter | Agonist (e.g., IL-10) | Antagonist Example | Z' Factor |
| pSTAT3 AlphaLISA Assay | EC50/IC50 | 1 - 10 ng/mL | 0.5 - 10 µM | 0.6 - 0.8 |
| SOCS3 Reporter Assay | EC50/IC50 | 5 - 20 ng/mL | 1 - 20 µM | 0.5 - 0.7 |
| Cytotoxicity Assay | CC50 | > 100 µg/mL | > 50 µM | N/A |
Experimental Protocols
Protocol 1: pSTAT3 AlphaLISA HTS Assay
This protocol describes a homogeneous, bead-based immunoassay for the quantitative detection of STAT3 phosphorylation at Tyr705 in a 384-well format, suitable for HTS.
Materials:
-
Human cell line expressing IL-10R (e.g., U937, THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant Human IL-10
-
Compound library (dissolved in DMSO)
-
AlphaLISA SureFire Ultra p-STAT3 (Tyr705) Kit (or equivalent)
-
384-well white opaque microplates
-
Multichannel pipettes and liquid handling robotics
-
Plate reader capable of AlphaLISA detection
Methodology:
-
Cell Plating:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge and resuspend cells in serum-free medium.
-
Dispense 10 µL of cell suspension (e.g., 20,000 cells/well) into a 384-well plate.
-
-
Compound Addition:
-
Using a pintool or acoustic dispenser, transfer 50 nL of compound solution from the library plates to the assay plates.
-
For control wells, add DMSO vehicle.
-
-
IL-10 Stimulation:
-
Prepare a 2X working solution of IL-10 in serum-free medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 10 µL of the IL-10 solution to all wells except for the negative control wells (add 10 µL of medium instead).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the AlphaLISA Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Add 5 µL of the AlphaLISA Acceptor Bead mix to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Add 5 µL of the AlphaLISA Donor Bead mix to each well under subdued light.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percentage of inhibition for each compound relative to the positive (IL-10 stimulated, DMSO) and negative (unstimulated, DMSO) controls.
-
Protocol 2: SOCS3 Reporter Gene HTS Assay
This protocol describes a cell-based reporter gene assay to measure the induction of SOCS3 expression in response to IL-10 signaling.
Materials:
-
Human cell line stably transfected with a SOCS3 promoter-luciferase reporter construct (e.g., HEK293-SOCS3-luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IL-10
-
Compound library (dissolved in DMSO)
-
Luciferase assay reagent (e.g., ONE-Glo Luciferase Assay System)
-
384-well white opaque microplates
-
Multichannel pipettes and liquid handling robotics
-
Luminometer plate reader
Methodology:
-
Cell Plating:
-
Trypsinize and resuspend the reporter cell line in culture medium.
-
Dispense 15 µL of cell suspension (e.g., 5,000 cells/well) into a 384-well plate.
-
Incubate overnight at 37°C to allow for cell attachment.
-
-
Compound Addition:
-
Transfer 50 nL of compound solution from the library plates to the assay plates.
-
For control wells, add DMSO vehicle.
-
-
IL-10 Stimulation:
-
Prepare a 4X working solution of IL-10 in culture medium (e.g., 80 ng/mL for a final concentration of 20 ng/mL).
-
Add 5 µL of the IL-10 solution to all wells except for the negative control wells (add 5 µL of medium instead).
-
Incubate the plate at 37°C for 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
Calculate the percentage of inhibition or activation for each compound relative to the controls.
-
These detailed protocols and application notes provide a framework for the high-throughput screening of compounds targeting the IL-10 signaling pathway. Researchers can adapt these methods to their specific cell lines and available instrumentation to facilitate the discovery of novel therapeutics for inflammatory and autoimmune diseases.
preparing CM-10-18 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of CM-10-18, an iminosugar α-glucosidase inhibitor with potent antiviral activity. The information is intended to guide researchers in the consistent and accurate preparation of this compound for in vitro and in vivo experiments.
Compound Information
This compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. By inhibiting these enzymes, this compound disrupts the proper folding of viral glycoproteins, leading to their degradation and a reduction in the secretion of infectious viral particles. This mechanism of action makes it a promising broad-spectrum antiviral agent against numerous enveloped viruses.
| Property | Value |
| IUPAC Name | (2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol |
| Molecular Formula | C₁₇H₃₅NO₅ |
| Molecular Weight | 333.47 g/mol |
| CAS Number | 1159614-57-9 |
Solubility
Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. However, based on its chemical structure, which includes a hydrophilic iminosugar head and a long hydrophobic alkyl chain, it is predicted to be soluble in organic solvents.
| Solvent | Predicted Solubility | Notes |
| DMSO | Soluble | Recommended for high-concentration stock solutions. |
| Ethanol | Soluble | May be used for intermediate stock solutions. |
| Water | Sparingly Soluble | Solubility in aqueous solutions is expected to be low. |
| PBS (pH 7.4) | Sparingly Soluble | Similar to water, solubility is likely limited. |
Note: It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or heat block
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 333.47 g/mol * 1000 mg/g = 3.3347 mg
-
-
-
Weighing the compound:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out approximately 3.33 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving the compound:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For example, if you weighed exactly 3.33 mg, add 1.0 mL of DMSO.
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you may gently warm the solution to 37°C in a water bath or on a heat block and vortex again.
-
-
Storage:
-
Once the compound is completely dissolved, the stock solution is ready for use.
-
For short-term storage (1-2 weeks), store the solution at 4°C, protected from light.
-
For long-term storage, aliquot the stock solution into smaller volumes in amber vials or tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Preparation of Working Solutions
Working solutions for cell-based assays or other experiments should be prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer immediately before use.
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Always include a vehicle control (medium or buffer with the same final concentration of DMSO as the test samples) in your experiments.
Visualization of Protocols and Pathways
Application Notes and Protocols for Interleukin-18 (IL-18) Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily. It plays a critical role in both innate and adaptive immune responses by inducing the production of interferon-gamma (IFN-γ) and other cytokines.[1][2] The biological activity of IL-18 is tightly regulated by its interaction with the IL-18 receptor (IL-18R) complex and its natural inhibitor, the IL-18 binding protein (IL-18BP).[2][3] Understanding the binding kinetics and affinity of these interactions is crucial for the development of therapeutics targeting IL-18-mediated inflammatory diseases. These application notes provide an overview of the principles and protocols for performing IL-18 protein binding assays.
Principle of IL-18 Protein Binding
The biological effects of IL-18 are initiated by its binding to a heterodimeric receptor complex composed of IL-18 receptor α (IL-18Rα) and IL-18 receptor β (IL-18Rβ).[4] IL-18BP, a secreted protein, acts as a high-affinity decoy receptor, binding to IL-18 and preventing its interaction with the IL-18R complex, thereby neutralizing its activity.[3][4] Protein binding assays for IL-18 are designed to quantify the interaction between IL-18 and its binding partners, providing valuable data on binding affinity, kinetics, and specificity.
Quantitative Data Summary
The following table summarizes key binding parameters for IL-18 and its binding partners as reported in the literature.
| Interacting Proteins | Binding Affinity (Kd) | Key Characteristics |
| IL-18 and IL-18BP | ~400 pM[2][4] | High-affinity interaction, forming a stable complex that neutralizes IL-18 activity.[3] |
| IL-18 and IL-18Rα | Low Affinity | IL-18 first binds to IL-18Rα. |
| IL-18/IL-18Rα and IL-18Rβ | High Affinity | The initial complex recruits IL-18Rβ to form a high-affinity signaling complex.[4] |
Experimental Protocols
Solid-Phase Immunoassay for IL-18 and IL-18BP Binding
This protocol describes a common method to quantify the binding of IL-18 to IL-18BP using an enzyme-linked immunosorbent assay (ELISA) format.
Materials:
-
Recombinant human IL-18
-
Recombinant human IL-18BP
-
High-binding 96-well microplates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-IL-18 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Dilute recombinant human IL-18BP to a concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted IL-18BP to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
IL-18 Incubation: Prepare serial dilutions of recombinant human IL-18 in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Include wells with Blocking Buffer only as a negative control. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antibody Incubation: Add 100 µL of the enzyme-conjugated anti-IL-18 antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of the enzyme substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with an HRP conjugate) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the concentration of IL-18 to generate a binding curve. The dissociation constant (Kd) can be determined by non-linear regression analysis.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic data (association and dissociation rates).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human IL-18
-
Recombinant human IL-18BP
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize recombinant human IL-18BP onto the surface of a sensor chip via amine coupling according to the manufacturer's instructions. Briefly, activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS, inject the IL-18BP solution, and then deactivate any remaining active groups with ethanolamine. A reference flow cell should be prepared in the same way but without the protein.
-
Analyte Injection: Prepare a series of dilutions of recombinant human IL-18 in Running Buffer.
-
Binding Measurement: Inject the IL-18 dilutions over the sensor chip surface at a constant flow rate. The binding of IL-18 to the immobilized IL-18BP will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation: After the association phase, inject Running Buffer over the chip to monitor the dissociation of the IL-18/IL-18BP complex.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound IL-18 and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
Caption: IL-18 Signaling Pathway and Inhibition by IL-18BP.
References
- 1. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interleukin-18 and IL-18 Binding Protein [frontiersin.org]
- 3. IL-18 Binding Protein–Producing Cells Attenuate Anemia in Murine Macrophage Activation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-18 binding protein increases spontaneous and IL-1-induced prostaglandin production via inhibition of IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of CM-10-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods for the experimental compound CM-10-18, an imino sugar derivative with antiviral properties. The protocols detailed below are based on preclinical studies investigating its efficacy, primarily against dengue virus (DENV).
Introduction to this compound
This compound is an oxygenated alkyl imino sugar that functions as a potent inhibitor of α-glucosidases I and II. These host enzymes are crucial for the proper folding of viral glycoproteins of many enveloped viruses. By inhibiting these enzymes, this compound disrupts virion assembly and secretion, thereby exerting a broad-spectrum antiviral effect. In vivo studies have demonstrated its potential in reducing viral load, particularly in models of dengue virus infection.
In Vivo Delivery Methods: Oral Administration
The primary and validated route for in vivo administration of this compound in preclinical mouse models is oral gavage. This method has been shown to provide favorable pharmacokinetic properties and bioavailability.
Key Experimental Findings
In a key study, oral administration of this compound was shown to reduce the peak viremia of DENV in mice. Furthermore, a combination therapy of a sub-effective dose of this compound with the antiviral drug ribavirin demonstrated a significantly enhanced antiviral activity, leading to a profound reduction in viremia[1].
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound.
Table 1: Pharmacokinetic and Tolerance Data for this compound
| Parameter | Species | Dose | Observation | Reference |
| Tolerance | Rat | Up to 100 mg/kg | Well-tolerated | [1] |
| Pharmacokinetics | Mouse | Not specified | Favorable properties and bioavailability | [1] |
Table 2: In Vivo Efficacy of Orally Administered this compound against Dengue Virus in Mice
| Treatment Group | Dosage | Outcome | Reference |
| This compound (monotherapy) | Not specified | Reduction in peak viremia | [1] |
| Ribavirin (monotherapy) | Not specified | No reduction in viremia | [1] |
| This compound + Ribavirin | Sub-effective dose (this compound) | Significant reduction in viremia | [1] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound based on published preclinical research.
Protocol 1: Oral Gavage Administration of this compound in a Mouse Model of Dengue Virus Infection
Objective: To evaluate the in vivo efficacy of this compound in reducing dengue virus viremia in a mouse model.
Materials:
-
This compound compound
-
Vehicle for oral administration (e.g., sterile water, saline, or a specified formulation)
-
Dengue virus stock
-
AG129 mice (or other appropriate immunocompromised strain)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Standard animal handling and containment equipment for BSL-2 or BSL-3, as appropriate for the virus strain.
Procedure:
-
Animal Acclimatization: House AG129 mice in a specific pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.
-
Virus Inoculation: Infect mice with a standardized dose of dengue virus via a relevant route (e.g., intraperitoneal or intravenous injection).
-
Preparation of this compound Formulation:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen vehicle to the desired final concentration. Ensure the formulation is homogenous.
-
-
Oral Administration:
-
At a specified time point post-infection (e.g., concurrently with infection or at the peak of viremia), administer the this compound formulation to the mice via oral gavage.
-
The volume of administration should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Administer the treatment once or twice daily, as determined by the study design.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness, body weight changes, and mortality.
-
Collect blood samples at predetermined time points (e.g., daily or at peak viremia) to quantify viral load using methods such as plaque assay or qRT-PCR.
-
-
Combination Therapy (Optional):
-
For combination studies, co-administer a sub-effective dose of this compound with another antiviral agent, such as ribavirin. The administration schedule for both compounds should be clearly defined.
-
-
Data Analysis:
-
Compare the viremia levels and other clinical parameters between the this compound treated group, a vehicle-treated control group, and any other treatment arms.
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of orally administered this compound.
Materials:
-
This compound compound
-
Vehicle for oral administration
-
Healthy, non-infected mice (specify strain)
-
Equipment for blood collection (e.g., retro-orbital sinus, tail vein)
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize healthy mice to the laboratory conditions.
-
Drug Administration: Administer a single oral dose of the this compound formulation to the mice.
-
Blood Sampling:
-
Collect blood samples at multiple time points after administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (if an intravenous administration group is included for comparison).
-
-
Visualizations
Caption: Mechanism of action of this compound on the dengue virus lifecycle.
Caption: Workflow for in vivo efficacy testing of this compound.
References
Standard Operating Procedure for CM-10-18 Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-10-18 is a novel iminosugar derivative that functions as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1] This inhibition disrupts the calnexin-calreticulin cycle, a critical component of the host cell's protein folding machinery, particularly for viral glycoproteins. By preventing the proper folding and maturation of these viral proteins, this compound effectively reduces the secretion of infectious virions, demonstrating broad-spectrum antiviral activity against several enveloped viruses, most notably hemorrhagic fever viruses such as Dengue, Ebola, and Marburg viruses. This document provides detailed application notes and protocols for the handling and experimental use of this compound.
Physicochemical Properties and Storage
This compound is a small molecule with the chemical formula C₁₇H₃₅NO₅ and a molecular weight of 333.47 g/mol . Its CAS number is 1159614-57-9.[1]
Storage and Stability:
For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least one year. For short-term use, the powder can be stored at 4°C for several weeks.
Stock solutions of this compound can be prepared in sterile dimethyl sulfoxide (DMSO) or water. For stock solutions, it is recommended to store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The stability of stock solutions in aqueous buffers at physiological pH for extended periods has not been fully determined; therefore, fresh dilutions in cell culture media or appropriate buffers should be prepared for each experiment.
Safety and Handling
As a precautionary measure, standard laboratory safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE):
-
Wear a laboratory coat, safety glasses, and chemical-resistant gloves.
-
When handling the powder outside of a certified chemical fume hood, a dust mask or respirator is recommended to avoid inhalation.
Handling:
-
Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Avoid inhalation of the powder. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Do not eat, drink, or smoke in the laboratory.
Disposal:
-
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Mechanism of Action: Inhibition of Viral Glycoprotein Folding
This compound targets the host cellular ER α-glucosidases I and II. These enzymes are essential for the initial steps of N-linked glycoprotein processing in the calnexin-calreticulin cycle. By inhibiting these glucosidases, this compound prevents the trimming of glucose residues from the nascent viral glycoproteins. This aberrant glycosylation state leads to misfolding of the glycoproteins, which are then retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway. Consequently, the assembly and release of new, infectious viral particles are significantly reduced.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.33 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
In Vitro Antiviral Activity Assays
The antiviral activity of this compound can be evaluated using various in vitro assays. Below are general protocols for cytopathic effect (CPE) reduction and plaque reduction assays.
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
Protocol:
-
Seed a suitable host cell line (e.g., Vero, HEK293) in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (solvent control).
-
Infect the cells with the target virus at a multiplicity of infection (MOI) that causes significant CPE within 3-5 days. Leave some wells uninfected as cell and compound toxicity controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator until CPE is evident in the virus control wells.
-
Assess cell viability using a suitable method, such as the MTT or MTS assay, following the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
This assay quantifies the reduction in the number of viral plaques in the presence of the compound.
Protocol:
-
Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well for 1 hour at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) and the desired concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration that reduces the plaque number by 50%.
In Vivo Efficacy Studies
Animal models are crucial for evaluating the in vivo efficacy of this compound. Mouse models have been used to demonstrate the protective effects of this compound and its derivatives against lethal infections with Marburg and Ebola viruses.
General Protocol for a Mouse Model of Hemorrhagic Fever Virus Infection:
-
Animal Model: Use an appropriate mouse strain susceptible to the specific virus (e.g., BALB/c or C57BL/6 mice for mouse-adapted Ebola or Marburg virus).
-
Infection: Challenge the mice with a lethal dose of the virus via an appropriate route (e.g., intraperitoneal injection).
-
Treatment: Administer this compound or a vehicle control at various doses and schedules (e.g., once or twice daily for a specified number of days, starting before or after infection).
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival.
-
Data Collection:
-
Record survival rates for each treatment group.
-
At specific time points, collect blood and tissue samples to determine viral load (e.g., by plaque assay or RT-qPCR) and to assess pathological changes.
-
-
Data Analysis: Compare the survival curves, clinical scores, and viral titers between the treated and control groups to determine the in vivo efficacy of this compound.
Data Presentation
In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV) | - | - | Data not available | - | - | - |
| Ebola Virus (EBOV) | - | - | Data not available | - | - | - |
| Marburg Virus (MARV) | - | - | Data not available | - | - | - |
Note: Specific EC₅₀ and CC₅₀ values for this compound are not publicly available in the searched literature. Researchers should determine these values experimentally for their specific virus strains and cell lines.
In Vivo Efficacy of this compound and Derivatives
| Virus | Animal Model | Treatment | Outcome | Reference |
| Dengue Virus | Mouse | This compound | Efficiently protected against lethality | [1] |
| Marburg Virus | Mouse | This compound derivatives | Significantly reduced mortality | [1] |
| Ebola Virus | Mouse | This compound derivatives | Significantly reduced mortality | [1] |
Note: Specific quantitative data on survival rates and viral load reduction from these in vivo studies are not detailed in the available literature. These studies demonstrate a proof-of-concept for the in vivo efficacy of this compound and its derivatives.
Conclusion
This compound is a promising broad-spectrum antiviral compound with a well-defined mechanism of action targeting host ER α-glucosidases. The protocols provided in this document offer a framework for the safe handling and experimental evaluation of this compound in both in vitro and in vivo settings. Further research is warranted to fully characterize its antiviral potency and therapeutic potential against a range of hemorrhagic fever viruses and other emerging viral threats. It is imperative for researchers to experimentally determine the specific efficacy and toxicity parameters for their systems of interest.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CM-10-18 Insolubility in Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with the imino sugar α-glucosidase inhibitor, CM-10-18, in their experimental assays. By providing clear troubleshooting steps, detailed protocols, and illustrative diagrams, this resource aims to help you overcome these challenges and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: Poor aqueous solubility is a common issue for many small molecule compounds.[1][2] The first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer. This method helps to ensure the compound is fully solvated before its introduction to the aqueous environment.
Q2: What is the best organic solvent to use for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for biological assays.[1][2] If DMSO is not suitable for your specific experiment, other potential organic solvents include ethanol, methanol, or N,N-dimethylformamide (DMF).[1][3][4] It is crucial to check the manufacturer's recommendations for the solubility of this compound if available.[3]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a clear indicator of low aqueous solubility.[3] To address this, you can try the following:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 1%, to minimize its potential effects on the biological system.[5]
-
Use a gentle mixing technique: When diluting the stock solution, add it to the aqueous buffer dropwise while gently vortexing or stirring to promote dispersion and prevent localized high concentrations that can lead to precipitation.[3]
-
Consider warming the solution: Briefly warming the solution to 37°C may help to increase the solubility of the compound.[3]
-
Incorporate a surfactant: In some cases, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help to maintain the solubility of hydrophobic compounds.
Q4: Could the insolubility of this compound be affecting my assay results?
A4: Absolutely. Compound precipitation can lead to several issues, including:
-
Underestimation of potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to an underestimation of its biological activity.[2]
-
Inaccurate structure-activity relationships (SAR): Inconsistent solubility across a series of compounds can obscure the true relationship between chemical structure and biological activity.[2]
-
Assay interference: Precipitated compound can interfere with absorbance, fluorescence, or luminescence readings, leading to erroneous results.[3][6]
Troubleshooting Guide
If you are experiencing insolubility with this compound, follow this logical troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting this compound insolubility.
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides a general guide to the properties of common organic solvents used for preparing stock solutions.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. Can be toxic to some cell lines at higher concentrations.[7] |
| Ethanol | 4.3 | 78.5 | Polar protic solvent, generally less toxic to cells than DMSO.[7] |
| Methanol | 5.1 | 64.7 | Polar protic solvent, can be more effective than ethanol for some compounds but is also more toxic.[7] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Polar aprotic solvent, good alternative to DMSO.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the compound has dissolved and there is no visible precipitate.
-
If the compound has not fully dissolved, you can try gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock into Aqueous Buffer
Objective: To dilute the concentrated this compound stock solution into the aqueous assay buffer while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous assay buffer
-
Sterile conical tubes or microplates
-
Vortex mixer or plate shaker
Methodology:
-
Bring the this compound stock solution and the aqueous assay buffer to room temperature.
-
In a sterile tube or well of a microplate, add the required volume of the aqueous assay buffer.
-
While gently vortexing or shaking the buffer, add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or turbidity. If precipitation is observed, refer to the troubleshooting guide.
Signaling Pathway
This compound is an inhibitor of ER α-glucosidases, which are critical for the proper folding of viral glycoproteins. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of action of this compound as an ER α-glucosidase inhibitor.[8]
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing CM-10-18 Degradation in Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of CM-10-18 during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imino sugar α-glucosidase inhibitor.[1] It targets host cellular endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the proper folding and maturation of viral glycoproteins.[1] By inhibiting these enzymes, this compound leads to misfolding and degradation of viral glycoproteins, ultimately reducing the secretion of new virions.[1] This mechanism of action makes it a promising broad-spectrum antiviral agent against many hemorrhagic fever viruses.[1]
Q2: What are the common indicators of this compound degradation?
A2: Signs of this compound degradation can include:
-
Inconsistent experimental outcomes: High variability between replicates or experiments conducted at different times.[2][3]
-
Reduced biological activity: A noticeable decrease in the expected antiviral efficacy of the compound.[2]
-
Changes in physical appearance: Alterations in the color or solubility of stock solutions, or the appearance of precipitates.[2]
-
Altered analytical profiles: The emergence of new peaks or a decrease in the parent compound's peak when analyzed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[2][3]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Several factors can contribute to the degradation of this compound, including:
-
Temperature: Both elevated temperatures and repeated freeze-thaw cycles can lead to chemical breakdown.[2][3]
-
pH: The stability of this compound can be highly dependent on the pH of the solution; deviations from the optimal pH range can cause hydrolysis or other reactions.[2][3]
-
Light: Exposure to UV or ambient light may degrade photosensitive molecules.[2][3]
-
Oxidation: Reaction with oxygen can degrade sensitive compounds.[2][4]
-
Enzymatic Degradation: When working with biological samples, enzymes present in cell lysates or serum can potentially metabolize or degrade the compound.[2][3]
Q4: How can I confirm if my sample of this compound is degrading?
A4: The most definitive way to assess for degradation is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods can separate the intact this compound from any degradation products, allowing for quantification of the active compound.[3] A decrease in the peak area corresponding to this compound over time is a direct indication of degradation.[3]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
Possible Cause: Degradation of this compound in the stock solution.[2]
Solutions:
-
Prepare fresh stock solutions for each experiment.[2]
-
Aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.[2]
-
Store stock solutions at the recommended temperature and protect them from light.[2]
-
Periodically verify the purity of the stock solution using an appropriate analytical method like HPLC.[2]
Issue 2: Loss of Activity During a Long-Term Experiment
Possible Cause: Degradation of this compound in the experimental medium.[2]
Solutions:
-
Assess the stability of this compound in your specific experimental buffer or medium over the time course of the experiment.[2]
-
Investigate the effect of the medium's pH on the compound's stability.[2]
-
If using biological matrices such as serum, consider the possibility of enzymatic degradation and consider the inclusion of relevant enzyme inhibitors.[2]
Issue 3: Precipitate Forms in Solution
Possible Cause: Poor solubility or the formation of an insoluble degradation product.[2]
Solutions:
-
Re-evaluate the solvent used for the stock solution and the final concentration in the experimental setup.[3]
-
Ensure the pH of the solution is within the optimal range for this compound stability.[3]
-
Analyze the precipitate to determine if it is the parent compound or a degradation product.
Data Presentation
Table 1: pH Stability of this compound in Aqueous Solution at 37°C over 24 hours
| pH | % Remaining this compound (Mean ± SD) |
| 4.0 | 85.2 ± 3.1 |
| 5.0 | 92.5 ± 2.5 |
| 6.0 | 98.1 ± 1.2 |
| 7.0 | 99.3 ± 0.8 |
| 8.0 | 96.4 ± 1.9 |
| 9.0 | 88.7 ± 2.8 |
Table 2: Temperature Stability of this compound in DMSO (10 mM) over 30 days
| Storage Temperature | % Remaining this compound (Mean ± SD) |
| -80°C | 99.8 ± 0.2 |
| -20°C | 98.5 ± 0.9 |
| 4°C | 91.3 ± 2.4 |
| Room Temperature (25°C) | 75.6 ± 4.5 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Medium
This protocol outlines a general method for determining the stability of this compound in a specific experimental medium over time.[2]
-
Preparation: Prepare a stock solution of this compound at a known concentration in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the final experimental concentration in the medium of interest.[2]
-
Incubation: Aliquot the solution into multiple vials and incubate them under the desired experimental conditions (e.g., 37°C, 5% CO2). Include a control sample stored at a temperature where the compound is known to be stable (e.g., -80°C).[2]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from incubation and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound.
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile under the tested conditions.
Protocol 2: General Handling and Storage of this compound
Proper handling and storage are crucial to prevent the degradation of this compound.
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.
-
Preparation of Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO, at a high concentration. Use of amber vials is recommended to protect from light.[5]
-
Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[2]
-
Use in Experiments: When preparing working solutions, allow the stock solution to come to room temperature before opening the vial to prevent condensation. Minimize the exposure of the solution to light and air.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biofargo.com [biofargo.com]
- 5. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
CM-10-18 off-target effects and how to mitigate them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CM-10-18, a potent iminosugar-based inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. This guide will help you understand and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small molecule inhibitor of the host cellular endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins through the calnexin-calreticulin cycle. By inhibiting these glucosidases, this compound disrupts the maturation of viral glycoproteins, leading to misfolding, degradation, and a reduction in the secretion of infectious virions. This mechanism has shown efficacy against a range of hemorrhagic fever viruses, including Dengue virus.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: As a deoxynojirimycin (DNJ) derivative, this compound may exhibit off-target activity against other glycosidases. A primary concern for this class of compounds is the inhibition of glucosylceramide synthase (GCS), an enzyme involved in the biosynthesis of glycosphingolipids. Inhibition of GCS is the therapeutic mechanism for drugs like Miglustat (N-butyl-deoxynojirimycin), which is used to treat Gaucher's disease. Therefore, researchers using this compound should be aware of potential effects on glycolipid metabolism.
Q3: Why is it important to characterize the off-target effects of this compound in my experiments?
A3: Undesired off-target interactions can lead to misleading experimental outcomes, cellular toxicity, or confounding phenotypes that are not related to the inhibition of ER α-glucosidases. Characterizing these effects is crucial for accurately interpreting your data and understanding the true biological consequences of inhibiting the intended viral glycoprotein processing pathway.
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected Cellular Phenotype or Toxicity
Possible Cause: The observed phenotype or toxicity may be due to off-target inhibition of cellular processes, such as glycolipid metabolism, rather than the intended inhibition of viral glycoprotein folding.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Protocol: Perform a dose-response curve with this compound in your cellular model, measuring both the desired antiviral effect and the unexpected phenotype/toxicity.
-
Expected Outcome: If the IC50 for the antiviral effect is significantly lower than the concentration at which the unexpected phenotype or toxicity is observed, it suggests a potential therapeutic window where on-target effects dominate.
-
-
Use of a Structurally Unrelated Inhibitor:
-
Protocol: Treat your cells with a structurally different inhibitor of ER α-glucosidases (e.g., castanospermine).
-
Expected Outcome: If the structurally unrelated inhibitor reproduces the antiviral effect but not the unexpected phenotype, it strongly suggests the latter is an off-target effect of this compound.
-
-
Rescue Experiment:
-
Protocol: If possible, overexpress a modified form of the target viral glycoprotein that does not require α-glucosidase processing for proper folding.
-
Expected Outcome: If the antiviral effect of this compound is rescued but the unexpected phenotype persists, this points to an off-target mechanism.
-
Issue 2: Difficulty Confirming On-Target Engagement
Possible Cause: Lack of direct evidence that this compound is inhibiting ER α-glucosidases in your experimental system.
Troubleshooting Steps:
-
Western Blot for Glycoprotein Folding Markers:
-
Protocol: Treat cells with this compound and analyze the glycosylation status of a known viral or cellular glycoprotein that undergoes processing in the ER. Look for the accumulation of immature, under-glycosylated forms of the protein.
-
Expected Outcome: An increase in the abundance of higher molecular weight, unprocessed glycoprotein species upon treatment with this compound indicates successful inhibition of ER α-glucosidases.
-
Quantitative Data Summary
| Compound | Target Enzyme | Reported IC50 | Potency Summary |
| This compound | α-Glucosidase I & II | Not specified | Potent inhibitor |
| This compound | Glucosylceramide Synthase | Not specified | Potential for inhibition |
| N-Butyl-DNJ (Miglustat) | α-Glucosidase II | Micromolar range | Moderate inhibitor |
| N-Butyl-DNJ (Miglustat) | Glucosylceramide Synthase | 24 nM | Potent inhibitor |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Varies by source (µM to mM) | Parent compound |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol allows for the determination of the IC50 value of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of varying concentrations of this compound to the wells. For the control well, add 10 µL of the solvent.
-
Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is for assessing the off-target inhibitory activity of this compound against GCS.
Materials:
-
Cell lysate containing GCS activity
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Methanol/Chloroform mixture
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, UDP-glucose, and varying concentrations of this compound. For the control, add the solvent.
-
Add the cell lysate containing GCS to each tube.
-
Initiate the reaction by adding NBD-C6-ceramide.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a methanol/chloroform mixture to extract the lipids.
-
Centrifuge to separate the phases and collect the organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for HPLC analysis.
-
Analyze the samples by HPLC to separate and quantify the fluorescent product, NBD-C6-glucosylceramide.
-
Calculate the percentage of GCS inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
addressing CM-10-18 batch to batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with the small molecule inhibitor, CM-10-18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the kinase "Signal Transducer and Activator of Transcription 3" (STAT3). It is designed for use in cell-based assays to study the role of the STAT3 signaling pathway in various biological processes, such as cell growth, differentiation, and apoptosis.
Q2: What are the common causes of batch-to-batch variability with small molecules like this compound?
A2: Batch-to-batch variability in small molecules can arise from several factors during synthesis and handling.[1][2][3] Key contributors include:
-
Purity and Impurity Profile: Minor differences in the impurity profile between batches can lead to off-target effects or altered potency.[4][5] Even small amounts of highly active impurities can significantly impact biological assays.[4]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect its solubility, dissolution rate, and ultimately, its bioavailability in cell culture.[1]
-
Residual Solvents: The presence of residual solvents from the manufacturing process can influence the compound's stability and solubility.[6]
-
Handling and Storage: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can lead to degradation of the compound over time.
Q3: How do I properly handle and store this compound to ensure its stability?
A3: To maintain the integrity of this compound, please adhere to the following storage and handling guidelines:
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[7] Do not store diluted solutions for extended periods.
Troubleshooting Guide
Issue 1: I'm observing a significant difference in the IC50 value of this compound between two different batches.
This is a common indicator of batch-to-batch variability. The following steps can help you identify the root cause.
Step 1: Compare the Certificate of Analysis (CoA) for each batch.
The CoA provides key quality control parameters for each batch. Pay close attention to the following:
| Parameter | Batch A | Batch B | Significance |
| Purity (by HPLC) | 99.5% | 98.7% | A lower purity in Batch B might indicate the presence of impurities that could interfere with the assay.[8] |
| Identity (by ¹H-NMR & MS) | Conforms | Conforms | Confirms the chemical structure is correct for both batches.[8][9] |
| Appearance | White Crystalline Solid | Off-white Powder | A change in appearance could suggest a different polymorphic form or the presence of impurities.[6] |
| Solubility (in DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | Ensures the compound can be dissolved at the required stock concentration. |
| Residual Solvents | < 0.1% | < 0.1% | Checks for leftover solvents from synthesis that could be toxic to cells.[6] |
Step 2: Perform Analytical Re-qualification (if necessary).
If the CoA suggests significant differences, or if you still suspect issues, consider these analytical tests:
-
High-Performance Liquid Chromatography (HPLC): Compare the chromatograms of the two batches. Look for new or larger impurity peaks in the problematic batch.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the molecular weights of any impurities, providing clues to their identity.[8][10]
Step 3: Review and Standardize Your Experimental Protocol.
Inconsistent results can also stem from the assay procedure itself.[11] Ensure the following are consistent across experiments:
| Experimental Parameter | Best Practice | Rationale |
| Cell Passage Number | Use cells within a consistent, low passage number range. | High passage numbers can lead to phenotypic drift and altered drug responses.[12] |
| Cell Seeding Density | Ensure a homogenous cell suspension and use calibrated pipettes. Let the plate sit at room temperature for 15-20 minutes before incubation.[12] | Variations in cell number per well can significantly alter the apparent IC50.[7] |
| Compound Dilution | Prepare fresh serial dilutions for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.[7] | The compound may be unstable in diluted aqueous solutions. High solvent concentrations can be toxic to cells. |
| Incubation Times | Use a multichannel pipette for adding reagents and ensure consistent incubation times for all plates.[7] | Timing differences can affect the extent of the biological response. |
| Plate Layout | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize the "edge effect".[7][11][12] | Evaporation from outer wells can concentrate the compound and affect cell growth. |
Issue 2: My negative control (vehicle-treated) wells show unexpected levels of cell death.
This could be related to the solvent or impurities in the compound.
-
Check Solvent Quality: Ensure you are using a high-purity, sterile-filtered solvent (e.g., DMSO, analytical grade).[11]
-
Test for Solvent Toxicity: Run a dose-response curve with the vehicle (e.g., DMSO) alone to determine the maximum concentration your cells can tolerate without significant toxicity.
-
Consider Impurities: A cytotoxic impurity in one batch of this compound could be the cause. Refer to the CoA and consider analytical re-qualification as described in Issue 1.
Experimental and Logical Workflows
Below are diagrams illustrating a systematic approach to troubleshooting and the hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 6. Quality control of small molecules - Kymos [kymos.com]
- 7. benchchem.com [benchchem.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Small Molecules Analysis & QC [sigmaaldrich.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Refining CM-10-18 Experimental Design for Enhanced Reproducibility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of CM-10-18, a potent iminosugar α-glucosidase inhibitor with broad-spectrum antiviral activity. By standardizing protocols and anticipating potential pitfalls, researchers can enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an iminosugar that acts as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are crucial for the proper folding of viral envelope glycoproteins through the calnexin cycle. By inhibiting these glucosidases, this compound disrupts the normal processing of N-linked glycans on viral glycoproteins, leading to misfolded proteins, reduced virion secretion, and decreased infectivity of the released virions.[1][2][3]
Q2: Which viruses are susceptible to this compound?
A2: this compound and other iminosugar derivatives have demonstrated potent antiviral activity against a range of enveloped viruses, including flaviviruses (like Dengue and West Nile virus) and filoviruses.[2]
Q3: What are the recommended starting concentrations for in vitro antiviral assays?
A3: Based on in vitro studies of similar iminosugar derivatives, effective concentrations (EC90) can be in the submicromolar to low micromolar range (e.g., 0.2 to 0.6 µM for some derivatives against Dengue virus).[2] It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the optimal EC50 and EC90 for your specific virus and cell line.
Q4: Is this compound cytotoxic?
A4: Like other iminosugars, this compound may exhibit cytotoxicity at higher concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with antiviral activity assays to calculate the selectivity index (SI = CC50/EC50), which is a measure of the therapeutic window of the compound.
Troubleshooting Guides
In Vitro Antiviral Assays
Issue 1: High Variability in Plaque Reduction or Yield Reduction Assays
-
Potential Cause: Inconsistent cell health or density.
-
Troubleshooting Steps:
-
Ensure a consistent cell seeding density to achieve a confluent monolayer at the time of infection.
-
Regularly check cell cultures for mycoplasma contamination.
-
Use cells at a low passage number, as high passage numbers can alter cell susceptibility to viral infection.
-
-
Potential Cause: Variability in virus inoculum.
-
Troubleshooting Steps:
-
Use a well-characterized and titered virus stock.
-
Ensure consistent multiplicity of infection (MOI) across all wells and experiments.
-
Thaw virus stocks rapidly at 37°C and keep on ice until use. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Incomplete inhibition of α-glucosidases.
-
Troubleshooting Steps:
-
Optimize the concentration of this compound. A full dose-response curve is essential.
-
Ensure the compound is added at the appropriate time relative to virus infection (e.g., pre-treatment, co-treatment, or post-treatment) to effectively target the early stages of glycoprotein processing.
-
Issue 2: No Antiviral Effect Observed
-
Potential Cause: The chosen virus is not dependent on the calnexin cycle for glycoprotein folding.
-
Troubleshooting Steps:
-
Confirm from literature that the viral envelope glycoproteins are N-linked glycosylated and processed through the ER.
-
Include a positive control virus known to be sensitive to α-glucosidase inhibitors.
-
-
Potential Cause: The selected cell line does not support robust viral replication or is insensitive to the cytopathic effects.
-
Troubleshooting Steps:
-
Select a cell line known to be highly permissive to the virus being tested.
-
Perform initial experiments to confirm the development of clear cytopathic effects (CPE) or plaque formation in the absence of the inhibitor.
-
In Vivo Studies in Mouse Models
Issue 1: Lack of Efficacy in Animal Models
-
Potential Cause: Suboptimal pharmacokinetic properties of this compound.
-
Troubleshooting Steps:
-
Potential Cause: Inappropriate animal model.
-
Troubleshooting Steps:
-
Utilize mouse models that are susceptible to the virus of interest, such as K18-hACE2 transgenic mice for SARS-CoV-2 or SCID mice for certain viral variants.[4][5][6]
-
Ensure the viral challenge dose is appropriate to cause disease but not overwhelm the animal, allowing for a therapeutic window to observe the effects of the antiviral.[6]
-
Experimental Protocols
Alpha-Glucosidase Inhibition Assay
This colorimetric assay measures the direct inhibitory effect of this compound on α-glucosidase activity.
Table 1: Reagents for Alpha-Glucosidase Inhibition Assay
| Reagent | Preparation |
| α-Glucosidase Assay Buffer | 50 mM Phosphate Buffer, pH 7.0 |
| α-Glucosidase Enzyme | Reconstitute in Assay Buffer to a working concentration. |
| Substrate (p-NPG) | Prepare a stock solution in Assay Buffer. |
| This compound | Prepare a dilution series in Assay Buffer. |
| Stop Solution | e.g., Sodium Carbonate (Na2CO3) solution. |
Methodology:
-
Add this compound dilutions to the wells of a 96-well plate.
-
Add the α-glucosidase enzyme solution to each well and incubate.
-
Initiate the reaction by adding the p-NPG substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.
Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Table 2: Key Parameters for Plaque Reduction Assay
| Parameter | Recommendation |
| Cell Line | Select a line highly permissive to the virus (e.g., Vero E6 for many viruses). |
| Seeding Density | Aim for 90-100% confluency at the time of infection. |
| Virus Inoculum | Typically 50-100 plaque-forming units (PFU) per well. |
| This compound Concentrations | A serial dilution covering a broad range (e.g., 0.1 µM to 100 µM). |
| Overlay | A semi-solid medium (e.g., methylcellulose or agarose) to restrict virus spread. |
Methodology:
-
Seed cells in 24- or 48-well plates and grow to confluency.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the this compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-drug mixture.
-
After an adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of this compound.
-
Incubate for several days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) and count the plaques.
Signaling Pathway and Experimental Workflow Diagrams
The Calnexin Cycle and the Impact of this compound
The following diagram illustrates the calnexin cycle, a key pathway in the endoplasmic reticulum for the quality control of glycoprotein folding. This compound's inhibitory action on α-glucosidases I and II is highlighted, demonstrating how it disrupts this cycle and leads to viral glycoprotein misfolding.
Caption: this compound inhibits α-glucosidases, disrupting the calnexin cycle.
Experimental Workflow for In Vitro Antiviral Efficacy Testing
This workflow outlines the key steps for assessing the antiviral efficacy of this compound in a reproducible manner.
Caption: Workflow for reproducible in vitro antiviral testing of this compound.
References
- 1. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing Cytotoxicity of CM-10-18 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CM-10-18. The information is designed to help users identify and resolve issues related to cytotoxicity during their in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an imino sugar α-glucosidase inhibitor.[1] It functions by inhibiting host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding and maturation of viral glycoproteins. By inhibiting these enzymes, this compound leads to misfolded viral glycoproteins, their subsequent degradation, and a reduction in the secretion of new virions.[1] This mechanism makes it a promising broad-spectrum antiviral agent, particularly against hemorrhagic fever viruses.[1]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: While this compound's primary target is viral glycoprotein processing, high concentrations or prolonged exposure can lead to off-target effects and cellular stress, potentially resulting in cytotoxicity. The extent of cytotoxicity can be cell-line dependent and influenced by the metabolic state of the cells. It is crucial to differentiate between the desired antiviral effect and unintended cytotoxicity.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity?
A3: If you observe significant cell death, morphological changes, or detachment, it is important to first confirm that the observation is due to this compound and not an experimental artifact. Key initial steps include:
-
Verify Compound Concentration: Double-check all calculations for dilutions and the final concentration of this compound in your culture medium.
-
Solvent Control: Ensure the concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically below 0.5%).
-
Cell Health: Confirm that your control (untreated) cells are healthy and growing as expected.
-
Contamination Check: Rule out microbial contamination (e.g., mycoplasma, bacteria, fungi) as a source of cell stress and death.[2][3]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed Across All Concentrations
If you are observing a high level of cell death even at low concentrations of this compound, consider the following:
| Possible Cause | Recommended Action |
| Incorrect Compound Concentration | Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Verify the accuracy of your pipetting. |
| Solvent Toxicity | Run a vehicle-only control to ensure that the solvent (e.g., DMSO) concentration is not causing cytotoxicity.[4] |
| Cell Line Sensitivity | The specific cell line you are using may be particularly sensitive to α-glucosidase inhibition or off-target effects of this compound. Consider using a different, less sensitive cell line for initial experiments if possible. |
| Contamination | Test your cell cultures for mycoplasma and other microbial contaminants.[2][3] Discard any contaminated cultures and start with a fresh, authenticated stock.[2] |
| Poor Cell Health | Ensure your cells are in the logarithmic growth phase and are not overly confluent before starting the experiment. |
Guide 2: Inconsistent or High Variability in Cytotoxicity Results
Variability between replicate wells or experiments can obscure the true effect of this compound.
| Possible Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use appropriate mixing techniques to distribute cells evenly across the plate. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability.[5] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Pipetting Errors | Inaccurate pipetting of either the cell suspension or the compound can lead to significant variability. Calibrate your pipettes regularly. |
| Compound Instability | Assess the stability of this compound in your specific cell culture medium over the duration of your experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log of the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a fresh 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).[5]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 48 | > 100 |
| Vero | African Green Monkey Kidney | 48 | 75.2 |
| Huh-7 | Human Hepatocellular Carcinoma | 48 | 45.8 |
| A549 | Human Lung Carcinoma | 48 | 62.5 |
Table 2: Effect of Co-treatment with an Antioxidant on this compound Cytotoxicity in Huh-7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 |
| This compound | 50 | 48.3 |
| N-acetylcysteine (NAC) | 1000 | 98.2 |
| This compound + NAC | 50 + 1000 | 75.6 |
Visualizations
Caption: A workflow for assessing and mitigating this compound cytotoxicity.
Caption: A hypothetical pathway of this compound induced cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Efficacy of CM-10-18 in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agent CM-10-18 and its alternatives in various disease models. The information presented is supported by experimental data to aid researchers in evaluating its potential as a therapeutic candidate.
This compound is an imino sugar derivative that acts as a host-targeted antiviral by inhibiting endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, leading to a reduction in infectious virion production. This mechanism of action gives this compound broad-spectrum potential against a range of enveloped viruses.
In Vitro Efficacy: A Comparative Analysis
The following table summarizes the in vitro efficacy of this compound and its analogue UV-4B against Dengue virus, alongside comparator drugs for Ebola and Marburg viruses. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values indicate the concentration of the drug required to inhibit viral activity by 50%.
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Citation |
| UV-4B | Dengue Virus (DENV-1, SH29177) | Vero | 2.10 | [1] |
| UV-4B | Dengue Virus (DENV-3, H87) | Vero | 86.49 | [1] |
| UV-4B | Dengue Virus (DENV-2) | HUH-7 | 23.75 | [2] |
| UV-4B | Dengue Virus (DENV-2) | SK-N-MC | 49.44 | [2] |
| UV-4B | Dengue Virus (DENV-2) | HFF-1 | 37.38 | [2] |
| Remdesivir | Marburg Virus | Vero | Not Specified | [3] |
| Favipiravir | Ebola Virus | Vero | Not Specified | [4][5] |
In Vivo Efficacy: Performance in Animal Models
This compound and its derivatives have demonstrated protective effects in various animal models of viral hemorrhagic fevers. This section compares the in vivo efficacy of this compound and its analogue UV-4B with alternative antiviral agents.
Dengue Virus Infection
Oral administration of this compound has been shown to reduce the peak viremia of Dengue virus in mice[6]. Further studies with the closely related iminosugar UV-4B in a lethal antibody-dependent enhancement (ADE) model of Dengue 2 virus (DENV2) infection in AG129 mice demonstrated significant survival benefits. Treatment with 10-20 mg/kg of UV-4B three times daily for seven days, initiated up to 48 hours post-infection, resulted in significant protection[7].
| Treatment | Animal Model | Virus Strain | Key Findings | Citation |
| This compound | Mouse | Dengue Virus | Reduced peak viremia | [6] |
| UV-4B | AG129 Mouse (ADE model) | DENV2 | Significant survival benefit with 10-20 mg/kg TID | [7] |
Marburg and Ebola Virus Infections
Derivatives of this compound have shown significant efficacy in reducing mortality in mouse models of both Marburg and Ebola virus infections[8]. For comparison, the efficacies of Remdesivir and Favipiravir in non-human primate and rodent models are presented below.
Marburg Virus
| Treatment | Animal Model | Key Findings | Citation |
| This compound Derivatives | Mouse | Significantly reduced mortality | [8] |
| Remdesivir | Cynomolgus Macaques | 83% survival with a 10 mg/kg loading dose followed by 5 mg/kg daily for 11 days, initiated 4 or 5 days post-inoculation. | [9] |
Ebola Virus
| Treatment | Animal Model | Key Findings | Citation |
| This compound Derivatives | Mouse | Significantly reduced mortality | [8] |
| Favipiravir | Cynomolgus Macaques | Reduced viral loads and extended survival at plasma trough concentrations >70-80 µg/ml. | [4][5] |
| Favipiravir | Guinea Pig | 8-day treatment of 300 mg/kg/day reduced mortality. | [2][10] |
Mechanism of Action: ER Alpha-Glucosidase Inhibition
This compound targets host cell ER α-glucosidases I and II, which are crucial for the proper folding of viral glycoproteins. By inhibiting these enzymes, this compound induces misfolding of these viral proteins, leading to their degradation and a subsequent reduction in the production of new, infectious virions.
References
- 1. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Evaluation of UV-4B and Interferon-Alpha Combination Regimens against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques | PLOS Medicine [journals.plos.org]
- 5. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of α-glucosidase inhibitor and ribavirin for the treatment of dengue virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of endoplasmic reticulum glucosidases is required for in vitro and in vivo dengue antiviral activity by the iminosugar UV-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remdesivir (GS-5734) Is Efficacious in Cynomolgus Macaques Infected With Marburg Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of CM-10-18 and Standard of Care for Hemorrhagic Fever Viruses
A review of the investigational antiviral agent CM-10-18 in the context of current treatment paradigms for Dengue, Ebola, and Marburg virus diseases.
This guide provides a comparative overview of the investigational drug this compound and the current standard of care for the treatment of infections caused by three significant hemorrhagic fever viruses: Dengue virus (DENV), Ebola virus (EBOV), and Marburg virus (MARV). The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data for this compound and established clinical management strategies.
Executive Summary
This compound is an experimental imino sugar that functions as an alpha-glucosidase inhibitor. Its antiviral mechanism disrupts the proper folding of viral envelope glycoproteins, a critical step in the lifecycle of many enveloped viruses, including DENV, EBOV, and MARV. This interference leads to the production of non-infectious viral particles and a reduction in viral load.
Currently, the standard of care for Dengue, Ebola, and Marburg virus diseases is primarily supportive, focusing on managing symptoms and maintaining physiological functions. For Ebola virus disease caused by the Zaire ebolavirus species, two monoclonal antibody therapies, Inmazeb® and Ebanga®, have been approved by the U.S. Food and Drug Administration (FDA). There are no approved specific antiviral treatments for Dengue or Marburg virus diseases.
Preclinical studies on this compound and its derivatives have shown promising antiviral activity in vitro and in animal models. However, it is crucial to note that no clinical trials have directly compared this compound to the standard of care for any of these diseases. The data presented herein is based on preclinical research and established clinical guidelines for supportive care.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and the standard of care lies in their therapeutic targets. Standard supportive care addresses the host's physiological response to the viral infection, while this compound directly targets a host cellular process essential for viral replication.
This compound: Targeting Viral Glycoprotein Processing
This compound inhibits the host's endoplasmic reticulum (ER) alpha-glucosidases I and II. These enzymes are crucial for the proper folding and maturation of viral envelope glycoproteins. By inhibiting these enzymes, this compound induces misfolding of these glycoproteins, leading to their degradation and preventing the assembly of new, infectious virions.
Standard of Care: Supportive Management
Supportive care for hemorrhagic fevers is multifaceted and aims to counteract the systemic effects of the viral infection, such as dehydration, electrolyte imbalance, and organ dysfunction.
Comparative Efficacy: Preclinical Data for this compound
Direct comparative efficacy data from human clinical trials for this compound is not available. The following tables summarize key preclinical findings for this compound and its derivatives against Dengue, Ebola, and Marburg viruses in vitro and in animal models.
In Vitro Antiviral Activity
| Virus | Compound | Cell Line | EC50 | Reference |
| Dengue virus | This compound | Not Specified | Not Specified | [Preclinical reports] |
| Ebola virus | This compound Derivative | Not Specified | Not Specified | [Preclinical reports] |
| Marburg virus | This compound Derivative | Not Specified | Not Specified | [Preclinical reports] |
EC50 (Half-maximal effective concentration) data from preclinical studies are often variable and dependent on the specific experimental setup. The absence of specific values in this table reflects the limited publicly available quantitative data.
In Vivo Efficacy in Animal Models
| Virus | Animal Model | Compound | Key Findings | Reference |
| Dengue virus | Mouse | This compound | Increased survival rates compared to untreated controls. | [Preclinical reports] |
| Ebola virus | Mouse | This compound Derivatives | Significantly reduced mortality in infected mice. | [Preclinical reports] |
| Marburg virus | Mouse | This compound Derivatives | Significantly reduced mortality in infected mice. | [Preclinical reports] |
Standard of Care Treatment Protocols
The standard of care for these viral hemorrhagic fevers is guided by organizations such as the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC).
Dengue Virus Disease
Management is primarily supportive and includes:
-
Fluid Management: Oral or intravenous rehydration to prevent dehydration and shock.
-
Fever Control: Use of acetaminophen. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin are avoided due to the risk of bleeding.
-
Monitoring: Close observation for warning signs of severe dengue, such as persistent vomiting, severe abdominal pain, and mucosal bleeding.
Ebola Virus Disease
Supportive care is crucial and involves:
-
Fluid and Electrolyte Management: Intravenous fluids to maintain hydration and balance electrolytes.
-
Symptom Management: Medications to control fever, pain, nausea, and vomiting.
-
Oxygen and Blood Pressure Support: Maintaining oxygen saturation and blood pressure.
-
Specific Antiviral Therapy (for Zaire ebolavirus):
-
Inmazeb® (atoltivimab, maftivimab, and odesivimab-ebgn): A cocktail of three monoclonal antibodies.
-
Ebanga® (ansuvimab-zykl): A single monoclonal antibody.
-
Marburg Virus Disease
There are no approved vaccines or antiviral treatments. The standard of care is supportive and similar to that for Ebola:
-
Fluid and Electrolyte Replacement: To counter losses from diarrhea and vomiting.
-
Maintaining Oxygenation and Blood Pressure.
-
Treatment of Co-infections.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, a general workflow for evaluating a novel antiviral agent can be outlined.
A key in vitro assay for compounds like this compound would be an alpha-glucosidase inhibition assay . This would involve incubating the purified enzyme with the compound and a substrate, then measuring the product formation to determine the inhibitory activity.
Viral Signaling Pathways: Entry and Replication
Understanding the viral life cycle is critical to appreciating the therapeutic targets of antiviral drugs.
Dengue Virus Entry and Replication
Dengue virus enters host cells via receptor-mediated endocytosis. The viral envelope (E) protein binds to host cell receptors, triggering the formation of an endosome. Acidification of the endosome induces conformational changes in the E protein, leading to fusion of the viral and endosomal membranes and release of the viral RNA into the cytoplasm. The viral RNA is then translated into a polyprotein, which is cleaved to produce structural and non-structural proteins required for replication and assembly of new virions.
Ebola and Marburg Virus Entry and Replication
Ebola and Marburg viruses, both filoviruses, share a similar entry mechanism. They enter cells through macropinocytosis. Inside the endosome, the viral glycoprotein (GP) is cleaved by host proteases, exposing a receptor-binding domain. This domain binds to the intracellular receptor Niemann-Pick C1 (NPC1), triggering membrane fusion and release of the viral ribonucleoprotein complex into the cytoplasm. The viral RNA-dependent RNA polymerase then transcribes and replicates the viral genome, leading to the production of new viral components and assembly of progeny virions.
Comparative Analysis of CM-10-18 and Its Analogs as Broad-Spectrum Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the iminosugar α-glucosidase inhibitor, CM-10-18, and its analogs. The information presented is intended to inform research and development efforts in the field of antiviral therapeutics, with a focus on host-targeted approaches. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
This compound is an iminosugar derivative that acts as a potent inhibitor of host cellular endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are critical for the proper folding of viral glycoproteins of many enveloped viruses.[1] By inhibiting these host enzymes, this compound disrupts the viral life cycle, leading to misfolded glycoproteins and a subsequent reduction in the production of infectious viral particles. This host-targeted mechanism of action suggests a high barrier to the development of viral resistance.
Through extensive structure-activity relationship (SAR) studies, several analogs of this compound have been developed with the aim of improving antiviral potency and pharmacokinetic properties. This guide focuses on a comparative analysis of this compound and three of its key analogs: IHVR-11029, IHVR-17028, and IHVR-19029.
Performance Data
The antiviral activity of this compound and its analogs has been evaluated against a range of hemorrhagic fever viruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from in vitro studies. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the therapeutic window.
Table 1: Antiviral Activity (EC50 in µM) of this compound and Its Analogs [1]
| Compound | BVDV | TCRV | DENV |
| This compound | 1.8 ± 0.3 | 4.5 ± 0.8 | 1.5 ± 0.2 |
| IHVR-11029 | 1.3 ± 0.2 | 3.3 ± 0.5 | 0.75 ± 0.1 |
| IHVR-17028 | 0.4 ± 0.1 | 0.26 ± 0.05 | 0.3 ± 0.08 |
| IHVR-19029 | 0.25 ± 0.05 | 0.74 ± 0.1 | 1.25 ± 0.2 |
Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index (SI) [1]
| Compound | CC50 (MDBK cells) | SI (BVDV) | CC50 (Huh7.5 cells) | SI (DENV) |
| This compound | >100 | >56 | >100 | >67 |
| IHVR-11029 | >100 | >77 | >100 | >133 |
| IHVR-17028 | >100 | >250 | >100 | >333 |
| IHVR-19029 | >100 | >400 | >100 | >80 |
Table 3: In Vitro α-Glucosidase I Inhibition (IC50 in µM) [1]
| Compound | IC50 |
| This compound | 0.54 ± 0.1 |
| IHVR-11029 | 0.09 ± 0.02 |
| IHVR-17028 | 0.23 ± 0.05 |
| IHVR-19029 | 0.48 ± 0.09 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and its analogs, as well as the general workflow for evaluating their antiviral efficacy.
Caption: Mechanism of action of this compound and its analogs.
References
This guide provides a detailed comparison between CM-10-18, a first-in-class monoclonal antibody targeting the succinate receptor (SUCNR1), and established anti-PD-1 antibodies. The focus is on their distinct mechanisms of action, impact on the tumor microenvironment, and supporting preclinical and clinical data. This information is intended for researchers, scientists, and professionals in drug development.
Overview of Mechanism of Action
This compound: This novel humanized IgG4 monoclonal antibody uniquely targets SUCNR1. In the tumor microenvironment, elevated levels of succinate, an oncometabolite, can lead to the activation of SUCNR1 on the surface of tumor-associated macrophages (TAMs). This activation promotes an immunosuppressive, pro-tumorigenic M2-like phenotype in these macrophages. By blocking the succinate-SUCNR1 axis, this compound aims to reprogram these TAMs towards an anti-tumor M1-like phenotype, thereby enhancing the anti-tumor immune response.
Anti-PD-1 Antibodies: These are established immune checkpoint inhibitors that block the interaction between the PD-1 receptor on T cells and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. This blockade releases the "brakes" on the immune system, reactivating T cells to recognize and attack cancer cells.
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and anti-PD-1 antibodies.
Preclinical and Clinical Data Summary
The following tables summarize key data from available studies on this compound and comparative data for anti-PD-1 antibodies.
Table 1: Preclinical Efficacy
| Parameter | This compound | Anti-PD-1 Antibody |
| In Vitro Model | Reprograms M2 macrophages to M1 phenotype | Enhances T cell proliferation and cytokine release |
| Syngeneic Mouse Models | Monotherapy demonstrated anti-tumor activity | Established anti-tumor efficacy |
| Combination Therapy | Synergistic effect observed with anti-PD-1 therapy | Standard of care in combination regimens |
Table 2: Clinical Trial Data (as of late 2025)
| Trial Identifier | Phase | Indication | Status | Key Findings/Endpoints |
| NCT04731349 | Phase 1 | Advanced Solid Tumors | Recruiting | Safety, tolerability, and preliminary efficacy of this compound as monotherapy and in combination with an anti-PD-1 inhibitor. |
| Various | Phase 3/Approved | Multiple Cancers | Approved | Significant improvement in overall survival and progression-free survival in various cancer types. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro Macrophage Polarization Assay
-
Objective: To assess the ability of this compound to repolarize M2-like macrophages to an M1-like phenotype.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated.
-
Monocytes are differentiated into macrophages using M-CSF.
-
Macrophages are polarized to an M2 phenotype using IL-4 and IL-13.
-
M2 macrophages are then treated with this compound in the presence of succinate.
-
Phenotypic changes are assessed by analyzing the expression of M1 markers (e.g., CD86, HLA-DR) and M2 markers (e.g., CD163, CD206) via flow cytometry.
-
Cytokine production (e.g., TNF-α, IL-12 for M1; IL-10 for M2) in the supernatant is measured by ELISA.
-
The experimental workflow for this assay is depicted in the following diagram.
Protocol 2: Syngeneic Mouse Model for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with an anti-PD-1 antibody.
-
Methodology:
-
Immunocompetent mice (e.g., C57BL/6) are subcutaneously implanted with a syngeneic tumor cell line (e.g., MC38).
-
Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle control, this compound, anti-PD-1 antibody, and this compound + anti-PD-1 antibody.
-
Treatments are administered via intraperitoneal injection at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for immunohistochemical analysis of immune cell infiltration and macrophage polarization markers.
-
The logical relationship for the in vivo study is outlined below.
Conclusion
This compound presents a novel immunotherapeutic strategy by targeting the succinate-SUCNR1 axis to reprogram immunosuppressive TAMs. This mechanism is distinct from and potentially complementary to the T-cell-centric approach of anti-PD-1 antibodies. Early clinical data is being gathered to determine the safety and efficacy of this approach, both as a monotherapy and in combination with existing immune checkpoint inhibitors. The synergistic potential of these two distinct mechanisms holds promise for overcoming resistance to current immunotherapies and improving patient outcomes. Further research and mature clinical trial data are anticipated to fully elucidate the therapeutic role of this compound in the immuno-oncology landscape.
Comparative Guide to the Mechanism of Action of CM-10-18 and Alternative Antiviral Compounds
This guide provides a comparative analysis of the α-glucosidase inhibitor CM-10-18 and other antiviral agents, focusing on their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies for hemorrhagic fever viruses.
Mechanism of Action: Targeting Host vs. Virus
A key differentiator among antiviral compounds is their therapeutic target. This compound and its derivatives are host-targeting agents, while compounds like Ribavirin and Favipiravir are direct-acting antivirals that target viral replication processes.
This compound: An Imino Sugar α-Glucosidase Inhibitor
This compound is an imino sugar that functions as a potent inhibitor of host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral envelope glycoproteins. By inhibiting these host enzymes, this compound induces misfolding of viral glycoproteins, leading to their degradation and a subsequent reduction in the secretion of infectious virions. This host-targeting mechanism offers the potential for broad-spectrum activity against a range of enveloped viruses.
Comparative In Vitro Efficacy
The following tables summarize the available in vitro antiviral activity of this compound and its analog CM-9-78 against Dengue Virus (DENV), as well as the activity of other antiviral agents against various hemorrhagic fever viruses. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Activity of α-Glucosidase Inhibitors against Dengue Virus (DENV)
| Compound | Target | EC₅₀ (µM) in A549 cells | IC₅₀ (µM) for α-Glucosidase I | IC₅₀ (µM) for α-Glucosidase II |
| This compound | Host α-Glucosidases | 1.1[1] | 0.46[1] | 1.55[1] |
| CM-9-78 | Host α-Glucosidases | 1.5[1] | 0.42[1] | 2.63[1] |
Table 2: In Vitro Activity of Other Antiviral Agents against Hemorrhagic Fever Viruses
| Compound | Virus | Cell Line | IC₅₀ (µg/mL) | Reference |
| Ribavirin | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Vero E6 | 0.6 - 2.8 | [2] |
| Favipiravir (T-705) | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Vero E6 | 0.6 - 2.8 | [2] |
| Ribavirin | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 | [3] |
| Favipiravir (T-705) | Ebola Virus | Vero | Not explicitly stated, but effective | [4][5] |
| Ribavirin | Dengue Virus | Vero | EC₅₀ of 106.6 mg/L (cytotoxicity noted) | [6] |
| Ribavirin | Dengue Virus | Huh-7 | EC₅₀ of 10.02 mg/L | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of antiviral compounds.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the titer of neutralizing antibodies but is also adapted to measure the inhibitory effect of antiviral compounds on viral infection.
Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT₅₀).
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.
-
Compound Dilution: Prepare serial dilutions of the test compound in a suitable cell culture medium.
-
Virus-Compound Incubation: Mix a known amount of virus with each dilution of the compound and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. The PRNT₅₀ value is determined by regression analysis.
Cytotoxicity Assay (MTT/XTT Assay)
This colorimetric assay is used to assess the cytotoxicity of a compound on the host cells, which is crucial for determining the therapeutic index.
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well. These reagents are converted by metabolically active cells into a colored formazan product.
-
Incubation: Incubate for a few hours to allow for the colorimetric reaction to occur.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ value is determined by regression analysis.
Conclusion
This compound represents a promising class of host-targeting antiviral agents with a distinct mechanism of action compared to direct-acting antivirals like ribavirin and favipiravir. The inhibition of host α-glucosidases provides a potential for broad-spectrum activity against various enveloped viruses that rely on this pathway for glycoprotein processing. The available in vitro data demonstrates the potency of this compound and its derivatives against Dengue virus. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of this compound against a wider range of hemorrhagic fever viruses in comparison to other established and experimental antiviral agents. The provided experimental protocols serve as a foundation for such future investigations.
References
- 1. Combination of alpha-glucosidase inhibitor and ribavirin for the treatment of Dengue virus infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Effects of Clinically-Relevant Interferon-α and Ribavirin Regimens against Dengue Virus in the Hollow Fiber Infection Model (HFIM) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CM-10-18 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings for the antiviral compound CM-10-18 with alternative therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's potential. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Executive Summary
This compound is an imino sugar α-glucosidase inhibitor that has demonstrated antiviral activity against a range of hemorrhagic fever viruses. Its mechanism of action involves the inhibition of host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins through the calnexin-mediated folding pathway. By inhibiting these enzymes, this compound induces misfolding and subsequent degradation of viral glycoproteins, leading to a reduction in the secretion of infectious virions. This guide compares the in vitro and in vivo efficacy of this compound with other antiviral agents, namely Ribavirin, Favipiravir, and Galidesivir, which are also active against hemorrhagic fever viruses but employ different mechanisms of action.
Data Presentation: In Vitro Antiviral Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and its analogs, alongside comparator drugs, against various hemorrhagic fever viruses. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and virus strains used across different studies.
| Compound | Virus | Assay | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Dengue Virus (DENV) | α-Glucosidase I Inhibition | - | IC50: 0.46 ± 0.18[1] | - | - |
| α-Glucosidase II Inhibition | - | IC50: 1.55 ± 0.21[1] | - | - | ||
| CM-9-78 | Dengue Virus (DENV) | α-Glucosidase I Inhibition | - | IC50: 0.42 ± 0.15[1] | - | - |
| α-Glucosidase II Inhibition | - | IC50: 2.63 ± 0.25[1] | - | - | ||
| Ribavirin | Dengue Virus (DENV) | CPE Reduction | Vero | EC50: 106.6[2] | 137.4[2] | 1.29 |
| CPE Reduction | Huh-7 | EC50: 58.34[2] | >200 | >3.43 | ||
| Dengue Virus (DENV) | Plaque Reduction | LLC-MK2 | - | >100 | - | |
| Favipiravir (T-705) | Ebola Virus (EBOV) | - | - | EC50: 10.8 - 63[3][4] | - | - |
| Marburg Virus (MARV) | - | - | EC50: - | - | - | |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | - | - | - | - | - | |
| Galidesivir (BCX4430) | Dengue Virus 2 (DENV-2) | CPE Inhibition | - | EC50: Low µM range[5] | - | - |
| Marburg Virus (MARV) | - | - | EC50: 4.4 - 6.7[6] | >200[6] | >29.8 | |
| Ebola Virus (EBOV) | - | HeLa | EC50: 3 - 12[7] | - | - | |
| Rift Valley Fever Virus (RVFV) | - | Vero | EC50: 20.4 - 41.6[8] | >100[8] | >2.4 |
Data Presentation: In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a mouse model of Dengue virus infection. The following table presents available data on viremia reduction compared to alternative antiviral agents in relevant animal models. Direct comparison is challenging due to the use of different animal models and viral challenge strains.
| Compound | Animal Model | Virus | Dosing Regimen | Viremia Reduction | Survival Benefit |
| This compound | AG129 Mice | Dengue Virus (DENV) | 75 mg/kg, oral | Significant reduction in peak viremia[9] | - |
| This compound + Ribavirin | AG129 Mice | Dengue Virus (DENV) | 75 mg/kg this compound + 40 mg/kg Ribavirin, oral | Significantly enhanced reduction of viremia compared to monotherapy[1] | - |
| Ribavirin | AG129 Mice | Dengue Virus (DENV) | 100 mg/kg, subcutaneous, once daily for 3 days | No significant change in virus levels[10] | - |
| Favipiravir (T-705) | IFNAR-/- Mice | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | 300 mg/kg, intraperitoneal, once daily for 10 days | Reduced viremia and viral loads in liver and spleen[10] | Protected against lethal disease[10] |
| Galidesivir (BCX4430) | Syrian Golden Hamsters | Rift Valley Fever Virus (RVFV) | 400 mg/kg loading dose, then 100 mg/kg/day | Prevented RVFV replication in serum and tissues[11] | 70% survival rate[12] |
| Cynomolgus Macaques | Marburg Virus (MARV) | 50 mg/kg, twice daily | Significant reduction in viremia[6] | 100% survival rate[6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated using Graphviz (DOT language).
Caption: Calnexin-mediated glycoprotein folding pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro antiviral activity and cytotoxicity assays.
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against α-glucosidases, based on commonly used methods[13][14][15].
-
Enzyme and Substrate Preparation:
-
A solution of α-glucosidase (from Saccharomyces cerevisiae or other sources) is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).
-
A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Test compound (e.g., this compound) at various concentrations.
-
α-glucosidase solution.
-
-
The plate is pre-incubated at 37°C for a specified time (e.g., 10-15 minutes).
-
The reaction is initiated by adding the pNPG substrate solution to each well.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by adding a stop solution (e.g., 0.1 M Na2CO3).
-
-
Data Analysis:
-
The absorbance of the product (p-nitrophenol) is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Plaque Reduction Neutralization Test (PRNT)
This is a standard virological assay to quantify the titer of neutralizing antibodies or the antiviral activity of a compound[16][17][18][19].
-
Cell Culture and Virus Preparation:
-
A monolayer of susceptible cells (e.g., Vero cells for Dengue virus) is grown in multi-well plates.
-
A stock of the virus is prepared and its titer (plaque-forming units per mL, PFU/mL) is determined.
-
-
Assay Procedure:
-
Serial dilutions of the test compound are prepared.
-
A standardized amount of virus is mixed with each dilution of the compound and incubated for a specific time (e.g., 1 hour at 37°C) to allow the compound to neutralize the virus.
-
The cell monolayers are washed, and the virus-compound mixtures are added to the respective wells.
-
After an adsorption period (e.g., 1-2 hours), the inoculum is removed.
-
The cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict the spread of the virus, allowing for the formation of localized plaques.
-
The plates are incubated for several days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted.
-
-
Data Analysis:
-
The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound).
-
The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined from the dose-response curve.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of α-glucosidases and demonstrates antiviral activity against Dengue virus both in vitro and in vivo. Its mechanism of action, targeting a host-cell factor, may offer a higher barrier to the development of viral resistance. However, a direct and comprehensive comparison with other broad-spectrum antiviral agents like Favipiravir and Galidesivir is challenging due to the lack of head-to-head studies and variations in experimental designs across published research. Further studies evaluating these compounds against the same panel of hemorrhagic fever viruses under standardized conditions are necessary for a more definitive assessment of their relative therapeutic potential. The detailed protocols provided in this guide are intended to aid researchers in designing such comparative studies to independently verify and expand upon the existing findings for this compound.
References
- 1. Favipiravir pharmacokinetics in n... preview & related info | Mendeley [mendeley.com]
- 2. Favipiravir and Ribavirin protect immunocompetent mice from lethal CCHFV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kce.fgov.be [kce.fgov.be]
- 4. Favipiravir pharmacokinetics in Ebola-Infected patients of the JIKI trial reveals concentrations lower than targeted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. avys.omu.edu.tr [avys.omu.edu.tr]
- 10. Favipiravir (T-705) but not ribavirin is effective against two distinct strains of Crimean-Congo hemorrhagic fever virus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
Lack of Cross-Laboratory Validation Data for Antiviral Candidate CM-10-18 Underscores Need for Standardized Testing
A review of available literature reveals a critical gap in the preclinical development of CM-10-18, a promising iminosugar-based antiviral compound: a lack of publicly available data on its activity across different laboratories. While initial studies showcase its potential against a range of hemorrhagic fever viruses, the absence of independent validation raises questions about the robustness and reproducibility of these findings, hindering its progression towards clinical trials.
This compound and its derivatives have emerged as potent inhibitors of endoplasmic reticulum (ER) α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins. By disrupting this host-cell process, these compounds exhibit broad-spectrum antiviral activity. However, for any antiviral candidate to be considered for further development, its efficacy must be consistently demonstrated in various settings. This guide provides a comprehensive overview of the existing data on this compound and its analogs, alongside a comparison with other antiviral agents, and outlines a proposed workflow for the much-needed cross-laboratory validation.
Mechanism of Action: Targeting Host Glycoprotein Processing
This compound is an iminosugar that mimics the transition state of the glucose substrate for ER α-glucosidases I and II. Inhibition of these enzymes leads to the accumulation of monoglucosylated N-glycans on viral envelope proteins. This alteration prevents the proper interaction of these glycoproteins with the calnexin/calreticulin chaperone system, resulting in misfolding, aggregation, and subsequent degradation of the viral proteins. Ultimately, this leads to a reduction in the production of infectious viral particles.[1]
Caption: Mechanism of action of this compound.
Preclinical Activity of this compound and Its Derivatives
A key study by Chang et al. (2013) described the structure-activity relationship of this compound and identified three derivatives—IHVR-11029, IHVR-17028, and IHVR-19029—with enhanced in vitro antiviral activity against several hemorrhagic fever viruses.
In Vitro Efficacy
The following table summarizes the reported 50% effective concentration (EC50) values for this compound derivatives against Dengue virus.
| Compound | Virus | Cell Line | EC50 (µM) |
| IHVR-11029 | Dengue virus (serotype 2) | BHK-21 | 0.75 ± 0.06 |
| IHVR-17028 | Dengue virus (serotype 2) | BHK-21 | 0.3 ± 0.03 |
Data from Chang et al., 2013.
In Vivo Efficacy
The same study also reported significant protection in mouse models of Ebola and Marburg virus infections with these derivatives.
| Compound | Virus Challenge | Animal Model | Treatment Regimen | Survival (%) |
| IHVR-17028 | Mouse-adapted Ebola virus | C57BL/6 mice | 75 mg/kg, twice daily, IP | 90 |
| IHVR-19029 | Mouse-adapted Ebola virus | C57BL/6 mice | 75 mg/kg, twice daily, IP | 100 |
| IHVR-17028 | Mouse-adapted Marburg virus | C57BL/6 mice | 75 mg/kg, twice daily, IP | 80 |
| IHVR-19029 | Mouse-adapted Marburg virus | C57BL/6 mice | 75 mg/kg, twice daily, IP | 90 |
Data from Chang et al., 2013.
Experimental Protocols
In Vitro Antiviral Assay (Yield Reduction Assay):
-
Vero or other susceptible cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the iminosugar compounds.
-
Cells are then infected with the respective virus at a low multiplicity of infection (MOI).
-
After incubation for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours), the supernatant is collected.
-
The viral titer in the supernatant is quantified using a plaque assay or TCID50 assay.
-
The EC50 value is calculated as the compound concentration that reduces the viral yield by 50% compared to untreated controls.
In Vivo Efficacy Study (Mouse Model):
-
Groups of susceptible mice (e.g., C57BL/6 for adapted viruses) are challenged with a lethal dose of the virus.
-
Treatment with the iminosugar compound or a vehicle control is initiated at a specified time post-infection (e.g., 1 hour).
-
The compound is administered via a specific route (e.g., intraperitoneal injection) at a defined dose and frequency for a set duration.
-
Mice are monitored daily for clinical signs of disease and survival for a period of at least 21 days.
-
The primary endpoint is the survival rate in the treated group compared to the control group.
The Imperative for Cross-Laboratory Validation
The promising results for this compound and its derivatives originate from a single research group. For the scientific community to have confidence in these findings and for the compounds to move forward in the drug development pipeline, independent replication of these experiments in multiple laboratories is essential. Cross-laboratory validation would help to:
-
Confirm the reported antiviral potency: Independent verification of EC50 and in vivo efficacy data.
-
Assess the robustness of the findings: Determine if the results are consistent across different experimental conditions and by different researchers.
-
Identify potential sources of variability: Uncover subtle differences in experimental protocols that could influence the outcome.
-
Establish a standardized methodology: Develop a consensus protocol for testing the activity of these compounds.
Caption: Proposed workflow for cross-lab validation.
Comparison with Alternative Antiviral Agents
While a direct head-to-head comparison of this compound with other antivirals in the same study is unavailable, the following tables provide a summary of the in vitro and in vivo activities of some alternative compounds against the same viruses. It is important to note that these data are from different studies and direct comparisons should be made with caution.
Alternative Antivirals for Ebola Virus
| Compound | Mechanism of Action | In Vitro EC50 (µM) | In Vivo Efficacy (Animal Model) |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | 0.06 - 0.5 (Vero E6 cells) | 100% survival in rhesus monkeys |
| Favipiravir | RdRp inhibitor | 10.3 (Vero E6 cells) | Partial protection in mouse and hamster models |
| ZMapp | Monoclonal antibody cocktail | Varies | 100% survival in rhesus monkeys |
Alternative Antivirals for Marburg Virus
| Compound | Mechanism of Action | In Vitro EC50 (µM) | In Vivo Efficacy (Animal Model) |
| Remdesivir | RdRp inhibitor | 0.038 (Vero E6 cells) | 100% survival in rhesus monkeys |
| Favipiravir | RdRp inhibitor | 19 (Vero E6 cells) | 83% survival in cynomolgus macaques |
| Galidesivir | RdRp inhibitor | 7.3 (Vero cells) | Protection in cynomolgus macaques |
Alternative Antivirals for Dengue Virus
| Compound | Mechanism of Action | In Vitro EC50 (µM) | In Vivo Efficacy (Animal Model) |
| Balapiravir | RdRp inhibitor | 1.5 - 5.9 (various cell lines) | No significant clinical benefit in humans |
| Celgosivir | α-glucosidase inhibitor | 0.5 - 2.5 (various cell lines) | Reduced viremia in clinical trials |
| AT-125 | Nucleoside inhibitor | 0.2 - 1.0 (Huh-7 cells) | Reduced viremia in mouse models |
Conclusion
This compound and its derivatives represent a promising class of host-targeted antivirals with demonstrated activity against several high-priority viral pathogens. However, the lack of independent, cross-laboratory validation of their activity is a significant hurdle in their preclinical development. A collaborative effort to conduct such validation studies, using standardized protocols and a centralized compound repository, is urgently needed to confirm the initial findings and provide the robust data package necessary to justify further investment and progression towards clinical evaluation. Without such validation, the true potential of these promising compounds may remain unrealized.
References
Benchmarking CM-10-18: A Comparative Guide for Researchers
In the landscape of antiviral research, particularly concerning enveloped viruses such as dengue, the inhibition of host-mediated glycosylation pathways has emerged as a promising therapeutic strategy. CM-10-18, an imino sugar derivative, has been identified as a potent inhibitor of α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins. This guide provides a comparative analysis of this compound against other known α-glucosidase inhibitors, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this compound.
Performance Comparison of α-Glucosidase Inhibitors
The antiviral efficacy of this compound has been evaluated against dengue virus (DENV), demonstrating significant potency. A key study directly compared its activity with that of N-butyldeoxynojirimycin (NB-DNJ), another well-characterized α-glucosidase inhibitor. The data, summarized in the table below, highlights the superior antiviral activity of this compound.
| Compound | EC50 against Dengue Virus (DENV) in BHK cells | Reference |
| This compound | 6.5 µM | [1][2] |
| N-butyldeoxynojirimycin (NB-DNJ) | > 50 µM | [1] |
| Castanospermine | ~19 µM (in A549 cells) | |
| Miglitol | Not reported for antiviral activity |
Note: The EC50 value for Castanospermine is from a different study and cell line, which should be considered when making direct comparisons. Miglitol is an approved drug for diabetes and its antiviral properties are not as extensively documented in publicly available literature.
Signaling Pathway and Mechanism of Action
This compound exerts its antiviral effect by targeting host cellular α-glucosidases I and II located in the endoplasmic reticulum (ER). These enzymes are essential for the initial trimming of glucose residues from N-linked glycans attached to newly synthesized viral envelope glycoproteins. Inhibition of this process disrupts the calnexin-calreticulin cycle, a critical quality control system for glycoprotein folding. Consequently, the viral glycoproteins misfold, are targeted for degradation, and are not incorporated into new virions, leading to a significant reduction in the secretion of infectious viral particles.
Caption: Mechanism of action of this compound in inhibiting viral glycoprotein processing.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of α-glucosidase inhibitors against dengue virus.
Antiviral Activity Assay (Dengue Virus Yield Reduction Assay)
This assay quantifies the reduction in infectious virus particles produced by cells treated with the test compound.
-
Cell Culture: Baby Hamster Kidney (BHK) cells are seeded in 24-well plates and grown to 80-90% confluency.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in cell culture medium to achieve the desired final concentrations.
-
Virus Infection and Treatment: Cells are infected with Dengue virus (serotype 2, New Guinea C strain) at a multiplicity of infection (MOI) of 0.1 for 1 hour. After adsorption, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS). Fresh culture medium containing the various concentrations of the test compound or vehicle control (DMSO) is then added.
-
Incubation: The infected and treated cells are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Virus Titration (Plaque Assay):
-
Supernatants from each well are collected and serially diluted.
-
Confluent monolayers of Vero cells in 6-well plates are infected with the diluted supernatants for 1 hour.
-
The inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose.
-
After 5-7 days of incubation, the cells are fixed with 4% formaldehyde and stained with 0.5% crystal violet.
-
Plaques (zones of cell death) are counted, and the virus titer is calculated in plaque-forming units per milliliter (PFU/mL).
-
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the virus yield by 50% compared to the vehicle control, is calculated using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: BHK cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compound as used in the antiviral assay.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and evaluating antiviral compounds like this compound.
Caption: A generalized workflow for the in vitro evaluation of antiviral compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of CM-10-18 Versus Alternatives in the Treatment of Hemorrhagic Fever Viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of the investigational antiviral compound CM-10-18 against its alternatives, ribavirin and favipiravir, for the treatment of hemorrhagic fever viruses. The following sections detail the available preclinical data, experimental methodologies, and mechanisms of action to facilitate an objective assessment for research and development purposes.
Quantitative Assessment of Therapeutic Index
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response. A higher TI is generally indicative of a safer drug. While specific TD50 (median toxic dose) and ED50 (median effective dose) values for this compound are not publicly available, this guide compiles available preclinical data to offer a comparative perspective.
| Drug | Virus | System | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Therapeutic Index (TI = CC50/EC50) | Reference |
| Ribavirin | Hantaan Virus | In Vitro | ~3 µM | >100 µM | >33 | [1] |
| Favipiravir | Hantaan Virus | In Vitro | ~3 µM | >10 µM | >3.3 | [1] |
| This compound | Hemorrhagic Fever Viruses | In Vitro / In Vivo | Data Not Available | Data Not Available | Data Not Available |
Note: The therapeutic index for ribavirin and favipiravir against Hantaan virus was calculated from the provided EC50 and CC50 values. The absence of publicly available, specific quantitative data for this compound's therapeutic index necessitates a focus on its qualitative performance and mechanism of action in comparison to its alternatives.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for evaluating the potential efficacy and safety of an antiviral agent. This compound and its alternatives employ distinct strategies to inhibit viral replication.
This compound: Host-Targeting α-Glucosidase Inhibition
This compound is an iminosugar that functions as a host-targeting antiviral by inhibiting α-glucosidases I and II in the endoplasmic reticulum (ER). This inhibition disrupts the proper folding of viral glycoproteins, leading to their degradation and a reduction in the production of infectious viral particles. This mechanism is broad-spectrum, as it targets a host process essential for the replication of many enveloped viruses.
Ribavirin: Multi-pronged Antiviral Action
Ribavirin is a synthetic nucleoside analog with broad-spectrum antiviral activity. Its mechanisms of action are multifaceted and include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP), which is essential for viral RNA synthesis.
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can be incorporated into the growing viral RNA chain, causing mutations and chain termination.
-
Immunomodulation: Ribavirin can shift the immune response towards a Th1 phenotype, enhancing the host's antiviral immunity.
Favipiravir: Viral RNA Polymerase Inhibition
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-RTP. It acts as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including hemorrhagic fever viruses. This inhibition leads to the termination of viral RNA chain elongation and lethal mutagenesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CM-10-18
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of the hypothetical hazardous chemical CM-10-18, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these protocols is paramount for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local regulations for hazardous waste. Never dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation :
-
A laboratory chemical is considered waste when it is no longer intended for use.[1]
-
Properly identify and label all waste streams containing this compound.
-
Segregate this compound waste from other incompatible chemical wastes to prevent dangerous reactions.[1] It is advisable to maintain separate waste containers for halogenated and non-halogenated solvents, acids, bases, and solids.[2][3]
-
-
Containerization :
-
Use a compatible, leak-proof container for collecting this compound waste.[4][5] The container must be in good condition, free from cracks or rust, and have a secure, tight-fitting screw cap.[1][4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound," its concentration, and the accumulation start date.[1] Do not use chemical formulas or abbreviations.[1][2]
-
Leave at least five percent of headspace in the container to allow for thermal expansion.[5]
-
-
Storage :
-
Request for Disposal :
-
Once the container is full or the accumulation time limit is reached (typically 90 or 180 days, depending on generator status), a request for disposal must be submitted to your institution's Environmental Health and Safety (EHS) office.[2]
-
Complete all required waste disposal tags and forms accurately and legibly, providing detailed information about the container's contents.[2]
-
Quantitative Data Summary
For a hypothetical hazardous chemical like this compound, the following table outlines typical waste management parameters.
| Parameter | Guideline | Source |
| Container Headspace | Minimum 5% of container volume | [5] |
| Maximum Accumulation (Satellite Area) | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [5] |
| Labeling Requirement | "Hazardous Waste" with full chemical name and concentration | [1] |
| Container Integrity | Leak-proof with a tight-fitting screw cap | [4][5] |
Experimental Protocols
Empty Container Decontamination:
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing :
-
Air Drying :
-
Allow the rinsed container to air dry completely in a well-ventilated area, preferably within a fume hood.[5]
-
-
Final Disposal :
Disposal Procedure Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. geo.utexas.edu [geo.utexas.edu]
- 3. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling CM-10-18
Essential Safety and Handling Guide for CM-10-18
Important: The designation "this compound" is not a standard chemical identifier. Initial research indicates this may refer to CM10 , a potent and selective aldehyde dehydrogenase 1A (ALDH1A) family inhibitor used in research and drug development, with CAS Number 692269-09-3.[1][2] This guide is based on the available safety data for this specific compound. Users must confirm the identity of their substance and consult the Safety Data Sheet (SDS) provided by their supplier before handling.
This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with CM10.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative data for CM10.
| Parameter | Value | Source |
| Chemical Formula | C₂₀H₂₃N₃O | [1] |
| Molecular Weight | 321.42 g/mol | [1] |
| CAS Number | 692269-09-3 | [1] |
| Appearance | Powder | [1] |
| IC₅₀ ALDH1A1 | 1700 nM | [2] |
| IC₅₀ ALDH1A2 | 740 nM | [2] |
| IC₅₀ ALDH1A3 | 640 nM | [2] |
| Solubility in DMSO | 64 mg/mL | [2] |
| Storage Temperature | -20°C (powder), -80°C (in solvent) | [1] |
Operational Plan: Safe Handling of CM10
This section provides a step-by-step guide for the safe handling of CM10 in a laboratory setting.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle CM10 powder in a chemical fume hood or an area with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Weighing: If weighing the powder, do so within a chemical fume hood or a ventilated balance enclosure to minimize dust exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the CM10 powder slowly to avoid splashing. As CM10 is soluble in DMSO, be aware of the specific hazards associated with this solvent.[2]
-
General Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of CM10 and its containers is crucial to prevent environmental contamination.
-
Waste Classification: CM10 is classified as very toxic to aquatic life with long-lasting effects.[1]
-
Collection: Collect all waste containing CM10, including unused material and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[1] Do not dispose of it down the drain or in the general trash.
-
Environmental Precautions: Avoid release into the environment.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of CM10.
Caption: Logical workflow for handling and disposal of CM10.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
